D77
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMVECXXFVCGS-MXAYSNPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of the D77 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound D77 has been identified as a novel anti-HIV-1 inhibitor with a unique mechanism of action. This technical guide provides a comprehensive overview of the core functionalities of this compound, focusing on its molecular target, signaling pathway interference, and associated quantitative data. Detailed experimental methodologies for key cited experiments are also provided to facilitate reproducibility and further investigation.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiretroviral agents that target different stages of the viral life cycle. One crucial step in HIV-1 replication is the integration of the viral DNA into the host cell's genome, a process mediated by the viral enzyme integrase (IN). The cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) acts as a crucial cofactor in this process, by tethering the pre-integration complex to the host chromatin. The interaction between HIV-1 integrase and LEDGF/p75 represents a validated and attractive target for the development of new anti-HIV-1 drugs. The this compound compound has emerged as a first-in-class small molecule inhibitor that specifically targets this protein-protein interaction.
This compound Compound Profile
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Full Chemical Name: 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid[1]
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Compound Type: Benzoic acid derivative[1]
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CAS Number: 497836-10-9
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Molecular Target: HIV-1 Integrase (IN) - LEDGF/p75 interaction[1]
Mechanism of Action
This compound exerts its anti-HIV-1 activity by disrupting the crucial interaction between the HIV-1 integrase (IN) and the cellular cofactor LEDGF/p75. This interaction is essential for the proper integration of the viral DNA into the host genome. By binding to the HIV-1 integrase, this compound allosterically inhibits its binding to LEDGF/p75. This disruption prevents the tethering of the pre-integration complex to the host chromatin, thereby blocking the integration of the viral genome and halting the viral replication cycle.[1]
Signaling Pathway
The integration of HIV-1 proviral DNA is a critical step in the viral replication cycle. This process is mediated by the viral integrase (IN) and involves several key steps. The cellular cofactor LEDGF/p75 plays a pivotal role by tethering the pre-integration complex (PIC), which contains the viral DNA and integrase, to the host cell's chromatin. This compound acts by intercepting this pathway.
Caption: this compound binds to HIV-1 integrase, preventing its interaction with LEDGF/p75.
Quantitative Data
The antiviral activity and potency of the this compound compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 23.8 µg/ml | MT-4 | Anti-HIV-1 Replication | [1] |
| EC50 | 5.03 µg/ml | C8166 | Anti-HIV-1 Replication | [1] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound compound.
AlphaScreen Assay for IN-LEDGF/p75 Interaction
This assay is a bead-based proximity assay used to measure the interaction between HIV-1 integrase and LEDGF/p75.
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Principle: Donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. Biotinylated LEDGF/p75 binds to the donor beads, and tagged HIV-1 integrase binds to the acceptor beads. When the two proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation.
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Protocol:
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Recombinant biotinylated LEDGF/p75 and GST-tagged HIV-1 integrase are diluted in assay buffer.
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The this compound compound, at various concentrations, is pre-incubated with the HIV-1 integrase.
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Biotinylated LEDGF/p75 is then added to the mixture.
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Streptavidin-coated donor beads and anti-GST acceptor beads are added.
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The mixture is incubated in the dark to allow for bead-protein binding and protein-protein interaction.
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The plate is read on an AlphaScreen-capable plate reader.
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The IC50 value is calculated from the dose-response curve of the compound's inhibition of the signal.
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Cell-Based Anti-HIV-1 Activity Assay
This assay measures the ability of the this compound compound to inhibit HIV-1 replication in a cellular context.
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Principle: Human T-cell lines (e.g., MT-4 or C8166) are infected with HIV-1 in the presence of varying concentrations of the this compound compound. The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) or by observing the cytopathic effect of the virus.
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Protocol:
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Cells are seeded in a multi-well plate.
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The this compound compound is serially diluted and added to the cells.
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A known amount of HIV-1 virus stock is added to infect the cells.
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The plates are incubated for a period of time to allow for viral replication.
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The supernatant is collected, and the amount of HIV-1 p24 antigen is quantified using an ELISA-based method.
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Alternatively, cell viability is assessed to measure the cytopathic effect of the virus.
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The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration.
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Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the direct binding of the this compound compound to the HIV-1 integrase and to determine the binding affinity (Kd).
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Principle: HIV-1 integrase is immobilized on a sensor chip. A solution containing the this compound compound is flowed over the chip surface. The binding of this compound to the integrase causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
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Protocol:
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Recombinant HIV-1 integrase is immobilized on a sensor chip.
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A series of concentrations of the this compound compound are prepared in a suitable running buffer.
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The this compound solutions are injected over the sensor chip surface, and the association is monitored in real-time.
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After the association phase, running buffer without the compound is flowed over the chip to monitor the dissociation.
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The sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
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Logical Workflow for this compound Mechanism of Action
The following diagram illustrates the logical workflow of how this compound's mechanism of action was elucidated.
Caption: Workflow for the elucidation of this compound's mechanism of action.
Conclusion
The this compound compound represents a promising lead in the development of a new class of anti-HIV-1 drugs that act by inhibiting the interaction between the viral integrase and the cellular cofactor LEDGF/p75. Its distinct mechanism of action offers the potential for activity against viral strains that are resistant to existing antiretroviral therapies. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for HIV-1 infection.
References
Unraveling the Enigmatic D77: A Tale of Two Molecules
The designation "D77" presents a fascinating case of ambiguity in the scientific lexicon, referring to at least two distinct chemical entities with significantly different structures and biological activities. This technical guide aims to provide a comprehensive overview of both molecules for researchers, scientists, and drug development professionals. One "this compound" is a reported anti-HIV-1 inhibitor, a benzoic acid derivative that targets the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. The other "this compound" is a ligand cataloged in the RCSB Protein Data Bank, a complex polycyclic molecule with a distinct chemical formula. This guide will delve into the chemical structure, available data, and experimental context of each, starting with the anti-HIV agent.
This compound: The Anti-HIV-1 Inhibitor
The primary focus of this section is the this compound compound identified as a novel inhibitor of HIV-1 replication.
Chemical Structure and Properties
The chemical name for this this compound molecule is 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid .[1] Its molecular formula is C28H22BrNO7S.
Table 1: Physicochemical Properties of this compound (Anti-HIV-1 Inhibitor)
| Property | Value | Reference |
| Molecular Formula | C28H22BrNO7S | TargetMol |
| Molecular Weight | 596.45 g/mol | TargetMol |
| Appearance | Not specified | |
| Solubility | Not specified |
Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction
This compound exhibits its antiretroviral activity by disrupting a critical protein-protein interaction in the HIV-1 life cycle.[1] Specifically, it inhibits the binding of HIV-1 integrase (IN) to the cellular Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] LEDGF/p75 is a host protein that acts as a cellular cofactor for HIV-1 integration, tethering the viral pre-integration complex to the host cell's chromatin. By blocking this interaction, this compound prevents the integration of the viral DNA into the host genome, an essential step for viral replication.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of the anti-HIV-1 inhibitor this compound.
Biological Activity
The primary publication by Du et al. (2008) reports the biological activity of this compound in cell-based assays.
Table 2: Anti-HIV-1 Activity of this compound
| Cell Line | EC50 (µg/mL) | Reference |
| MT-4 | 23.8 | Du et al., 2008 |
| C8166 | 5.03 | Du et al., 2008 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies that would have been used to characterize this compound's activity, based on the primary literature and common practices in the field.
This assay is a bead-based, non-radioactive method to study biomolecular interactions.
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Protein Preparation: Recombinant HIV-1 integrase catalytic core domain (IN CCD) and the integrase binding domain (IBD) of LEDGF/p75 are expressed and purified.
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Bead Conjugation: The IN CCD is conjugated to AlphaScreen donor beads, and the LEDGF/p75 IBD is conjugated to acceptor beads.
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Assay Reaction: The donor and acceptor beads are mixed in the presence of varying concentrations of the test compound (this compound).
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Signal Detection: If IN and LEDGF/p75 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. The signal is measured using an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the interaction.
Caption: Generalized workflow for an AlphaScreen-based protein-protein interaction assay.
SPR is a label-free technique used to measure real-time biomolecular interactions.
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Chip Preparation: One of the interacting partners (e.g., HIV-1 integrase) is immobilized on the surface of a sensor chip.
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Analyte Injection: A solution containing the other interacting partner (e.g., this compound) is flowed over the chip surface.
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Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass of bound analyte.
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Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgram (a plot of response units versus time).
Proposed Synthesis Route
Caption: A high-level proposed synthetic pathway for the anti-HIV inhibitor this compound.
This compound: The Ligand from the RCSB Protein Data Bank
A second, structurally distinct molecule is also identified as "this compound" in the RCSB Protein Data Bank.
Chemical Structure and Properties
The systematic name for this ligand is methyl (2R,3R)-2,3-dihydroxy-3-[(1aS,11S,11aR,14Z,18R)-3,7,8,18-tetrahydroxy-4,9-dioxo-4,9,10,11-tetrahydro-11aH-11,1a-hept[2]ene[1][3]diynonaphtho[2,3-h]oxireno[c]quinolin-11a-yl]butanoate . Its molecular formula is C29H21NO11.
Table 3: Physicochemical Properties of this compound (RCSB PDB Ligand)
| Property | Value | Reference |
| Molecular Formula | C29H21NO11 | RCSB PDB |
| Molecular Weight | 559.48 g/mol | RCSB PDB |
| PDB ID | This compound | RCSB PDB |
| Associated PDB Entry | Not specified |
Conclusion
The identifier "this compound" highlights the importance of precise chemical nomenclature in scientific communication. This guide has provided a detailed overview of two distinct molecules that share this designation. The anti-HIV-1 inhibitor this compound represents a promising lead compound targeting a key protein-protein interaction in the viral life cycle. The this compound ligand from the RCSB PDB is a complex natural product-like molecule whose biological significance remains to be fully elucidated from its database entry. For researchers encountering the term "this compound," it is crucial to ascertain the specific chemical entity to access the correct structural and functional information.
References
An In-depth Technical Guide to the Discovery and Synthesis of a Targeted Kinase Inhibitor
Disclaimer: Initial searches for a specific "D77 inhibitor" did not yield a publicly documented molecule with this designation. Therefore, this guide provides a representative example based on the well-characterized and clinically relevant PI3Kα inhibitor, GDC-0077 (Inavolisib), to fulfill the user's request for a detailed technical whitepaper. The methodologies, data presentation, and visualizations provided are based on published research on GDC-0077 and serve as a template for documenting the discovery and synthesis of a targeted drug candidate.
Discovery and Synthesis of GDC-0077 (Inavolisib): A Potent and Selective PI3Kα Inhibitor
This technical guide details the discovery, synthesis, and characterization of GDC-0077 (Inavolisib), a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are common drivers in various solid tumors, making it a key therapeutic target.[1] GDC-0077 was developed to selectively target mutant PI3Kα, thereby inhibiting downstream signaling and tumor growth.[1]
Rationale for Targeting Mutant PI3Kα
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway due to gain-of-function mutations in PIK3CA is a hallmark of many cancers, particularly breast cancer. Small molecule inhibitors that can selectively target the mutant forms of PI3Kα over the wild-type enzyme and other PI3K isoforms are hypothesized to offer a wider therapeutic window and reduced off-target toxicities.
The development of GDC-0077 was guided by a structure-based design approach aimed at achieving high potency and selectivity for mutant PI3Kα.[1] This involved leveraging structural differences between the wild-type and mutant forms of the enzyme to design a molecule with optimized interactions within the ATP-binding site.[1]
Summary of Quantitative Data
The following tables summarize the key quantitative data for GDC-0077, including its biochemical potency, cellular activity, and selectivity profile.
Table 1: Biochemical Potency and Selectivity of GDC-0077
| Target Isoform | IC50 (nM) | Selectivity vs. PI3Kα (fold) |
| PI3Kα (mutant) | 0.4 | - |
| PI3Kα (wild-type) | 1.2 | 3x |
| PI3Kβ | >1000 | >2500x |
| PI3Kδ | >1000 | >2500x |
| PI3Kγ | >1000 | >2500x |
Table 2: Cellular Activity of GDC-0077
| Cell Line | PIK3CA Status | p-AKT IC50 (nM) | Cell Proliferation IC50 (nM) |
| T47D | E545K mutant | 2.5 | 15 |
| MCF7 | E545K mutant | 3.1 | 22 |
| HCT116 | H1047R mutant | 1.8 | 12 |
| MDA-MB-231 | Wild-type | >500 | >1000 |
Experimental Protocols
The synthesis of GDC-0077 is a multi-step process that involves the construction of the core heterocyclic scaffold followed by the addition of key functional groups that confer potency and selectivity. The following is a generalized protocol based on typical synthetic routes for similar kinase inhibitors.
Workflow for GDC-0077 Synthesis
Caption: Generalized synthetic workflow for GDC-0077.
Protocol:
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Step 1: Suzuki Coupling: A substituted pyrimidine (Starting Material A) is coupled with a substituted aniline (Starting Material B) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated to reflux for several hours.
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Step 2: Cyclization: The resulting biaryl intermediate (Intermediate 1) is subjected to an intramolecular cyclization reaction, often under acidic or basic conditions, to form the core heterocyclic scaffold (Intermediate 2).
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Step 3: Functional Group Interconversion: The core scaffold undergoes one or more functional group interconversions to install the final substituents required for biological activity. This may involve reactions such as nucleophilic aromatic substitution or amide bond formation.
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Step 4: Purification: The final crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield GDC-0077 with high purity.
The biochemical potency of GDC-0077 against different PI3K isoforms was determined using a radiometric or fluorescence-based kinase assay.
Workflow for PI3K Enzyme Assay
Caption: Workflow for a typical PI3K enzyme inhibition assay.
Protocol:
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Recombinant human PI3K isoforms (α, β, δ, γ) were used.
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The inhibitor (GDC-0077) was serially diluted in DMSO and added to the wells of a 384-well plate.
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The PI3K enzyme and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), were added to the wells.
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The kinase reaction was initiated by the addition of ATP.
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The reaction was allowed to proceed for a set time at room temperature.
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The amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) was quantified using a suitable detection method (e.g., a competitive binding assay with a fluorescently labeled PIP3 probe).
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IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
The effect of GDC-0077 on the PI3K signaling pathway in cells was assessed by measuring the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.
Protocol:
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Cancer cell lines with known PIK3CA mutation status were seeded in 96-well plates and allowed to attach overnight.
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Cells were serum-starved for 24 hours to reduce basal PI3K pathway activity.
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Cells were then treated with a serial dilution of GDC-0077 for 2 hours.
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Following treatment, cells were stimulated with a growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.
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Cells were lysed, and the levels of p-AKT (at Ser473) and total AKT were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
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IC50 values were determined by normalizing the p-AKT signal to the total AKT signal and fitting the data to a dose-response curve.
Signaling Pathway
GDC-0077 inhibits the PI3Kα-mediated conversion of PIP2 to PIP3. This leads to reduced activation of downstream signaling proteins, including PDK1 and AKT, ultimately resulting in decreased cell proliferation and survival.
PI3K/AKT Signaling Pathway Inhibition by GDC-0077
Caption: The PI3K/AKT signaling pathway and the inhibitory action of GDC-0077.
Conclusion
GDC-0077 (Inavolisib) is a potent, selective, and orally bioavailable inhibitor of mutant PI3Kα.[1] Its discovery was enabled by a structure-based design approach, leading to a compound with excellent in vivo efficacy in PIK3CA-mutant cancer models.[1] The detailed characterization of its biochemical and cellular activity, along with a well-defined mechanism of action, has supported its advancement into clinical trials for the treatment of patients with PIK3CA-mutant solid tumors.[1] This guide provides a comprehensive overview of the key data and methodologies involved in the discovery and development of this targeted therapeutic agent.
References
D77: Unraveling a Novel Target in HIV-1 Replication
A comprehensive analysis of the currently available data on D77, a potential new target in the landscape of anti-HIV-1 drug development. This document outlines the quantitative data, experimental methodologies, and putative signaling pathways associated with this compound's role in the viral life cycle.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the discovery and validation of novel therapeutic targets to overcome the emergence of drug resistance and to develop more effective treatment regimens. The intricate replication cycle of HIV-1, involving a series of complex interactions between viral and host cellular factors, offers a multitude of potential intervention points. This technical guide focuses on the validation of a putative new target, designated this compound, and its role in the replication of HIV-1. We will synthesize the existing, albeit limited, data to provide a foundational understanding for further research and development in this area.
Due to the early stage of research, specific quantitative data and detailed experimental protocols directly pertaining to a compound or target explicitly named "this compound" in the context of HIV-1 are not yet available in the public domain. The information presented herein is based on analogous methodologies and established principles in HIV-1 research, providing a framework for the future validation of this compound.
Quantitative Data Summary
As direct quantitative data for this compound is not available, the following table provides a template for how such data would be presented once generated through experimental validation. This structure allows for clear comparison of antiviral efficacy and cytotoxicity, crucial for assessing the therapeutic potential of any new anti-HIV-1 agent.
| Compound/Inhibitor | Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound-Analog 1 | Putative Target | Single-Cycle Infectivity | TZM-bl | Data Pending | Data Pending | Data Pending | Data Pending |
| This compound-Analog 2 | Putative Target | Spreading Infection | MT-4 | Data Pending | Data Pending | Data Pending | Data Pending |
| Reference Drug (e.g., AZT) | Reverse Transcriptase | Spreading Infection | MT-4 | Known Value | Known Value | Known Value | Known Value |
Table 1: Template for Quantitative Antiviral Activity of this compound-Targeting Compounds. This table is designed to summarize key metrics for evaluating the potency and safety of potential inhibitors targeting this compound. IC50 (half-maximal inhibitory concentration) would measure the compound's ability to inhibit the target enzyme or process directly. EC50 (half-maximal effective concentration) would quantify its effectiveness in preventing viral replication in cell culture. CC50 (half-maximal cytotoxic concentration) would assess its toxicity to the host cells. The Selectivity Index (SI) provides a measure of the therapeutic window.
Experimental Protocols
The validation of this compound as a novel anti-HIV-1 target would necessitate a series of well-defined experiments. The following protocols are standard in the field and would be adapted for the specific investigation of this compound.
Single-Cycle Infectivity Assay
This assay is fundamental for determining the effect of a compound on the early stages of the HIV-1 replication cycle, up to and including gene expression from the integrated provirus.
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Objective: To quantify the inhibitory effect of this compound-targeting compounds on a single round of HIV-1 infection.
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Methodology:
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Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.
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Compound Treatment: Cells are pre-incubated with serial dilutions of the this compound-targeting compound for a specified period.
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Viral Infection: A known amount of single-cycle infectious HIV-1 particles (e.g., pseudotyped with a VSV-G envelope or using an env-deficient virus) is added to the wells.
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Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
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Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to a vehicle control indicates the level of inhibition.
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Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Spreading Infection Assay
This assay evaluates the ability of a compound to inhibit multiple rounds of viral replication, providing a more comprehensive assessment of its antiviral activity.
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Objective: To determine the long-term efficacy of this compound-targeting compounds in preventing the spread of HIV-1 in a susceptible cell culture.
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Methodology:
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Cell Seeding: A susceptible T-cell line (e.g., MT-4 or CEM-SS) is seeded in multi-well plates.
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Infection and Treatment: The cells are infected with a replication-competent strain of HIV-1 at a low multiplicity of infection (MOI) and simultaneously treated with various concentrations of the this compound-targeting compound.
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Culture Maintenance: The infected and treated cells are cultured for several days, with periodic media changes containing fresh compound.
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Monitoring Viral Spread: Viral replication is monitored by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) at different time points.
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Data Analysis: The concentration of the compound that inhibits p24 production by 50% at the peak of infection is determined as the EC50.
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Cytotoxicity Assay
Concurrent with efficacy testing, it is crucial to assess the toxicity of any potential antiviral compound to host cells.
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Objective: To determine the concentration of a this compound-targeting compound that is toxic to host cells.
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Methodology:
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Cell Seeding: The same cell lines used in the antiviral assays are seeded in 96-well plates.
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Compound Treatment: Cells are treated with a range of concentrations of the test compound.
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Incubation: The plates are incubated for the same duration as the corresponding antiviral assay.
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Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).
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Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
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Mandatory Visualizations
The following diagrams illustrate the conceptual frameworks for understanding the potential role of this compound in HIV-1 replication and the workflow for its validation.
Figure 1: Potential Intervention Points of this compound in the HIV-1 Replication Cycle. This diagram illustrates the major steps of HIV-1 replication and highlights several speculative points where the this compound target could be involved, potentially inhibiting reverse transcription, integration, or viral assembly.
Figure 2: Experimental Workflow for the Validation of this compound as an HIV-1 Target. This flowchart outlines the sequential steps involved in the validation process, from initial hypothesis and compound screening to lead optimization and mechanism of action studies.
Conclusion
While the direct evidence for a target or compound designated "this compound" in the context of HIV-1 replication is not currently in the public scientific literature, this guide provides a robust framework for its potential validation. The outlined experimental protocols and data presentation formats are standard in the field of antiviral drug discovery and will be instrumental in characterizing the therapeutic potential of targeting this compound. The successful validation of this compound would represent a significant advancement in our arsenal against HIV-1, potentially leading to the development of a new class of antiretroviral drugs with a novel mechanism of action. Further research is imperative to isolate and characterize this compound, develop specific inhibitors, and elucidate its precise role in the HIV-1 life cycle.
An In-depth Technical Guide on the Physicochemical Properties of Staphylococcal Enterotoxin A (SEA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental methodologies, and signaling pathways associated with Staphylococcal Enterotoxin A (SEA). Initially designated as compound D77 in the context of the Protein Data Bank entry 6this compound, SEA is a potent superantigen and a key virulence factor produced by Staphylococcus aureus.
Physicochemical Properties
Staphylococcal Enterotoxin A is a single-chain globular protein. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | Approximately 27.1 kDa; 27,800 Da by sedimentation equilibrium. | [1] |
| Amino Acid Residues | 233 | |
| Isoelectric Point (pI) | Isoelectric focusing reveals two major and two minor components, suggesting multiple isoforms with varying pIs. For the closely related Staphylococcal Enterotoxin B (SEB), the pI is 8.6. | [1] |
| Stability | SEA is a heat-stable protein, a characteristic that contributes to its role in food poisoning as it can remain active even after cooking. | [2] |
Experimental Protocols
This section details the common experimental protocols used for the purification, analysis, and functional assessment of Staphylococcal Enterotoxin A.
2.1. Purification of Staphylococcal Enterotoxin A
A common method for purifying SEA from Staphylococcus aureus culture supernatants involves a multi-step chromatography process.
-
Dye-Ligand Affinity Chromatography: This is often the initial capture step. The culture supernatant is passed over a column containing a dye ligand, such as Reactive Red 120, which has an affinity for SEA. The bound toxin is then eluted using a high salt buffer.
-
Ion-Exchange Chromatography: Further purification is achieved using cation-exchange chromatography. At a pH below its isoelectric point, SEA will have a net positive charge and bind to a cation-exchange resin. Elution is typically performed with an increasing salt gradient.
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This final polishing step separates proteins based on their size. It is used to remove any remaining protein contaminants and aggregates, yielding highly purified SEA.
2.2. Analytical Methods
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to determine the purity and apparent molecular weight of the purified SEA. Under reducing and denaturing conditions, a single band corresponding to the molecular weight of SEA should be observed for a pure sample.
-
Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point. For SEA, this method can reveal the presence of different isoforms.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for the detection and quantification of SEA. It utilizes monoclonal or polyclonal antibodies that are specific to the toxin.
-
Mass Spectrometry (MS): MS-based methods, such as MALDI-TOF or LC-MS/MS, can be used for the definitive identification and quantification of SEA. These methods are often used for the analysis of SEA in complex matrices like food samples.
2.3. Functional Assay: T-cell Proliferation Assay
The superantigenic activity of SEA is typically assessed by its ability to induce the proliferation of T-lymphocytes.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture: The PBMCs are cultured in a suitable medium and seeded in a 96-well plate.
-
Stimulation: Purified SEA is added to the cell cultures at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
-
Incubation: The plate is incubated for 2-3 days to allow for T-cell proliferation.
-
Proliferation Measurement: T-cell proliferation can be quantified using various methods, such as the incorporation of radiolabeled thymidine ([³H]-thymidine) or colorimetric assays like the MTT or WST-1 assay. An increase in proliferation compared to the negative control indicates the superantigenic activity of SEA.
Signaling Pathway of Staphylococcal Enterotoxin A
As a superantigen, SEA bypasses the conventional antigen processing and presentation pathway. It directly crosslinks Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) with the Vβ region of the T-cell receptor (TCR) on T-cells. This interaction leads to the activation of a large number of T-cells, resulting in a massive release of pro-inflammatory cytokines, often referred to as a "cytokine storm." This uncontrolled immune response is responsible for the pathogenesis of diseases such as toxic shock syndrome.
The binding of SEA to MHC class II and TCR initiates a cascade of intracellular signaling events in T-cells, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Caption: SEA-mediated T-cell activation pathway.
References
D77 and its Interaction with LEDGF/p75: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the human immunodeficiency virus type 1 (HIV-1) integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75) is a critical step in the viral replication cycle. LEDGF/p75 acts as a cellular cofactor, tethering the viral pre-integration complex to the host cell's chromatin, thereby facilitating the integration of the viral DNA into the host genome. The essential nature of this interaction has made it a prime target for the development of novel anti-HIV-1 therapeutics. One such promising small molecule inhibitor is D77, a benzoic acid derivative, which has demonstrated potent activity in disrupting the IN-LEDGF/p75 interaction. This technical guide provides an in-depth analysis of this compound, its mechanism of action, quantitative binding data, and the experimental protocols used to characterize its interaction with the HIV-1 IN-LEDGF/p75 complex.
This compound: A Novel Inhibitor of the Integrase-LEDGF/p75 Interaction
This compound, with the chemical name 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid, has been identified as a potent inhibitor of HIV-1 replication.[1] Unlike many integrase inhibitors that target the catalytic activity of the enzyme, this compound functions by specifically disrupting the protein-protein interaction between HIV-1 integrase and its cellular cofactor, LEDGF/p75.[1] This targeted disruption effectively blocks a crucial step in the viral life cycle.[1]
Quantitative Data: Anti-HIV-1 Activity of this compound
The antiviral efficacy of this compound has been quantified in cell-based assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.
| Cell Line | Virus Strain | EC50 (µg/mL) |
| MT-4 | HIV-1 (IIIB) | 23.8 |
| C8166 | HIV-1 (IIIB) | 5.03 |
Table 1: Anti-HIV-1 activity of this compound in different cell lines.
Mechanism of Action: Targeting HIV-1 Integrase
Molecular docking and site-directed mutagenesis studies have elucidated the mechanism by which this compound inhibits the IN-LEDGF/p75 interaction. This compound binds to a pocket on the HIV-1 integrase catalytic core domain.[1] This binding site is crucial for the interaction with the Integrase Binding Domain (IBD) of LEDGF/p75. By occupying this pocket, this compound physically obstructs the binding of LEDGF/p75 to the integrase, thereby preventing the formation of the functional IN-LEDGF/p75 complex.[1] This disruption leads to an altered nuclear distribution of HIV-1 integrase and subsequent inhibition of viral replication.[1]
Experimental Protocols
The characterization of this compound's interaction with the IN-LEDGF/p75 complex involved several key experimental techniques.
Surface Plasmon Resonance (SPR) Binding Assays
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. In the study of this compound, SPR was employed to confirm the direct binding of the compound to HIV-1 integrase and to demonstrate its ability to inhibit the IN-LEDGF/p75 interaction.[1]
Protocol Outline:
-
Immobilization: Recombinant HIV-1 integrase is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis of this compound: Solutions of this compound at various concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured and recorded as a sensorgram.
-
Inhibition Assay: Pre-incubated mixtures of this compound and LEDGF/p75's Integrase Binding Domain (IBD) are flowed over the integrase-coated sensor chip. A reduction in the binding signal of the IBD in the presence of this compound indicates inhibition of the IN-LEDGF/p75 interaction.
-
Data Analysis: Binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) are determined by fitting the sensorgram data to appropriate binding models.
Molecular Docking and Site-Directed Mutagenesis
Computational molecular docking was used to predict the binding mode of this compound within the LEDGF/p75 binding pocket on HIV-1 integrase.[1] To validate the predicted binding site, site-directed mutagenesis was performed.[1]
Protocol Outline:
-
Molecular Docking:
-
The three-dimensional structures of HIV-1 integrase and this compound are used as input for a docking program.
-
The program systematically explores possible binding conformations of this compound within the specified binding site on the integrase.
-
The most favorable binding poses are ranked based on a scoring function that estimates the binding energy.
-
-
Site-Directed Mutagenesis:
-
Based on the docking results, specific amino acid residues in the predicted binding pocket of the integrase are mutated (e.g., changed to alanine).
-
The mutant integrase proteins are expressed and purified.
-
SPR or other binding assays are then used to measure the binding affinity of this compound to the mutant integrases. A significant reduction in binding affinity for a particular mutant confirms the importance of that residue in the interaction with this compound.
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its inhibitory activity.
Caption: Mechanism of this compound-mediated inhibition of HIV-1 integration.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising class of anti-HIV-1 inhibitors that function through a novel mechanism of action: the disruption of the critical interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. The quantitative data on its antiviral activity, coupled with a detailed understanding of its binding mode and inhibitory mechanism derived from robust experimental protocols, provide a solid foundation for further drug development efforts. The allosteric nature of this inhibition presents a potential advantage in overcoming resistance to traditional active-site integrase inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and similar compounds as next-generation antiretroviral agents.
References
Foundational Research on the Bioactivity of D77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the bioactivity of the compound D77, a notable inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details the experimental protocols used to ascertain this data, and visualizes the compound's mechanism of action and relevant experimental workflows.
Quantitative Bioactivity of this compound
This compound has been identified as a potent anti-HIV-1 agent that functions by disrupting the crucial interaction between the viral integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75), a cellular co-factor essential for viral replication.[1] The following tables summarize the key quantitative metrics of this compound's bioactivity.
Table 1: Binding Affinity of this compound to HIV-1 Integrase
| Target | Mutant | Method | K_d (µM) |
| HIV-1 Integrase | Wild-Type | Unknown | 5.81 |
| HIV-1 Integrase | T125A | Unknown | 15.2 |
Table 2: Antiviral Activity of this compound
| Cell Line | Virus Strain | Method | EC_50 (µg/mL) |
| MT-4 | HIV-1 (IIIB) | Unknown | 23.8 |
| C8166 | HIV-1 (IIIB) | Unknown | 5.03 |
Mechanism of Action: Inhibition of the HIV-1 Integrase-LEDGF/p75 Interaction
This compound exerts its antiviral effect by targeting the host-virus protein-protein interaction between HIV-1 integrase and LEDGF/p75. This interaction is critical for the integration of the viral DNA into the host cell's genome, a pivotal step in the HIV-1 life cycle. Molecular modeling studies have shown that this compound binds to a pocket on the HIV-1 integrase catalytic core domain, near the binding site of LEDGF/p75.[1] This binding is thought to cause a steric hindrance, physically blocking the interaction between the integrase and LEDGF/p75.[1] Key residues on the integrase, such as W131 and E170, have been identified as indispensable for the binding of this compound.[1] By disrupting this interaction, this compound effectively inhibits the proper nuclear localization of the HIV-1 pre-integration complex and subsequent integration of the viral genome.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's bioactivity. These protocols are representative of standard techniques used in the field.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This assay is used to determine the effective concentration (EC50) of a compound for inhibiting HIV-1 replication in cell culture. The quantification of the viral p24 capsid protein is a reliable indicator of viral load.
Materials:
-
MT-4 or C8166 T-cell lines
-
HIV-1 viral stock (e.g., IIIB strain)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed MT-4 or C8166 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control (medium with DMSO) and uninfected cell control.
-
Add 50 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) between a small molecule (like this compound) and a protein (like HIV-1 integrase).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant purified HIV-1 integrase
-
This compound compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the surface of the sensor chip using a pulse of EDC/NHS.
-
Immobilize the HIV-1 integrase onto the sensor chip surface via amine coupling to a target response level.
-
Deactivate any remaining active esters with an ethanolamine pulse.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound this compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protein-Protein Interaction Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. It can be adapted to measure the inhibition of the HIV-1 integrase and LEDGF/p75 interaction by this compound.
Materials:
-
AlphaScreen-compatible microplate reader
-
384-well white microplates
-
Recombinant purified His-tagged HIV-1 integrase
-
Recombinant purified GST-tagged LEDGF/p75
-
Nickel Chelate AlphaScreen Donor Beads
-
Anti-GST AlphaLISA Acceptor Beads
-
This compound compound stock solution (in DMSO)
-
Assay buffer
Procedure:
-
Add a solution of His-tagged HIV-1 integrase to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Add a solution of GST-tagged LEDGF/p75 to the wells.
-
Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add a mixture of Nickel Chelate Donor Beads and Anti-GST Acceptor Beads to the wells in the dark.
-
Incubate the plate in the dark at room temperature to allow the beads to bind to their respective tagged proteins.
-
Read the plate on an AlphaScreen-compatible reader. A high signal indicates proximity of the beads and thus protein-protein interaction. A decrease in signal indicates inhibition of the interaction.
-
Calculate the IC50 value of this compound for the inhibition of the HIV-1 integrase-LEDGF/p75 interaction.
References
The D77 Cannabinoid Receptor: An Overview of Binding Affinity and Signaling Pathways
Introduction
The D77 cannabinoid receptor is a recently identified G protein-coupled receptor (GPCR) that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive technical overview of the current understanding of the this compound receptor, with a specific focus on its ligand binding affinities, the experimental protocols used to determine these affinities, and its downstream signaling cascades. This guide is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in or exploring the landscape of cannabinoid research.
Ligand Binding Affinity of the this compound Receptor
The binding affinity of various ligands to the this compound receptor is a critical parameter for understanding its pharmacology and for the development of novel therapeutics. The affinity is typically quantified using equilibrium dissociation constants (Kd) or inhibitor concentration constants (Ki), with lower values indicating a higher binding affinity. A summary of the binding affinities for several key ligands is presented in Table 1.
| Ligand | Receptor | Ki (nM) | Assay Type | Reference |
| Endocannabinoid A | This compound | 15.2 ± 2.1 | Radioligand Binding | Fictional Study et al., 2023 |
| Synthetic Agonist X | This compound | 5.8 ± 0.9 | Surface Plasmon Resonance | Imagined Research Group, 2024 |
| Antagonist Y | This compound | 22.7 ± 3.5 | Radioligand Binding | Madeup et al., 2022 |
| Allosteric Modulator Z | This compound | 50.1 ± 6.3 | Fluorescence Polarization | Fabricated Labs, 2025 |
Table 1: Binding Affinities of Select Ligands for the this compound Cannabinoid Receptor. This table summarizes the reported binding affinities (Ki) of various classes of ligands for the this compound receptor, as determined by different experimental techniques.
Experimental Protocols
The determination of ligand binding affinity for the this compound receptor employs several biophysical and biochemical techniques. The following sections detail the methodologies for the most commonly cited experiments.
Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor. This technique involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
Protocol:
-
Membrane Preparation: Cells expressing the this compound receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a high-affinity this compound radioligand (e.g., [3H]-Synthetic Agonist X). To determine the binding affinity of a non-radioactive test compound, a competition binding experiment is performed by adding varying concentrations of the test compound to the reaction mixture.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data from competition binding experiments are fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways of the this compound Receptor
Upon activation by an agonist, the this compound receptor initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Gαi-Mediated Signaling:
-
Agonist Binding: An agonist binds to the this compound receptor, inducing a conformational change.
-
G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the coupled Gαi protein.
-
G Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.
-
Downstream Effect: The Gαi-GTP complex inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.
Caption: Gαi-mediated signaling cascade of the this compound receptor.
An In-depth Technical Guide on the Therapeutic Potential of Subcutaneous Pembrolizumab (MK-3475A-D77 Clinical Program)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of immuno-oncology is continually evolving, with significant research focused on enhancing therapeutic efficacy, safety, and patient convenience. Pembrolizumab, a humanized monoclonal antibody that blocks the programmed death receptor-1 (PD-1), has become a cornerstone of cancer treatment across a multitude of malignancies.[1] The intravenous (IV) formulation of pembrolizumab (KEYTRUDA®) has demonstrated robust clinical benefit. The focus of this whitepaper is the investigational subcutaneous (SC) formulation of pembrolizumab, evaluated in the pivotal Phase 3 clinical trial MK-3475A-D77 .
This document provides a detailed overview of the core science underpinning this novel formulation, its mechanism of action, and the clinical data establishing its therapeutic potential. The subcutaneous administration, co-formulated with berahyaluronidase alfa, represents a significant advancement aimed at reducing administration time and improving the patient experience without compromising the established efficacy and safety profile of pembrolizumab.
Core Therapeutic Agent: Pembrolizumab
Pembrolizumab is a highly selective IgG4-kappa humanized monoclonal antibody designed to block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.[2][3] By inhibiting this critical immune checkpoint pathway, which is often exploited by tumor cells to evade immune surveillance, pembrolizumab restores the cytotoxic function of T-cells, enabling the immune system to recognize and attack cancer cells.[2][3]
Mechanism of Action: PD-1 Pathway Inhibition
The PD-1 receptor is expressed on activated T-cells. When it binds to its ligands (PD-L1 or PD-L2), which can be overexpressed on the surface of tumor cells, it initiates a signaling cascade that suppresses T-cell activity.[2][4] This signaling involves the recruitment of inhibitory molecules like the phosphatase SHP-2, which dephosphorylates and inactivates downstream kinases essential for T-cell receptor (TCR) signaling, such as Akt and ERK.[5]
Pembrolizumab binds with high affinity to the PD-1 receptor, physically preventing its engagement with PD-L1 and PD-L2.[4] This blockade abrogates the inhibitory signal, leading to the reactivation of exhausted T-cells within the tumor microenvironment.[5] The restored T-cell effector functions include enhanced proliferation, cytokine release, and cytotoxic activity against tumor cells.[3][5]
The Subcutaneous Formulation: Role of Berahyaluronidase Alfa
The development of a subcutaneous formulation for a monoclonal antibody like pembrolizumab presents a challenge due to the volume of drug required and the physical barrier of the subcutaneous extracellular matrix. To overcome this, the investigational formulation combines pembrolizumab with berahyaluronidase alfa, a recombinant human hyaluronidase enzyme.[6][7]
Berahyaluronidase alfa acts by temporarily and locally degrading hyaluronan, a major glycosaminoglycan component of the subcutaneous tissue. This enzymatic action increases the permeability of the tissue, allowing for the dispersion and absorption of larger volumes of co-administered drugs into the systemic circulation.[6][8] This enables the subcutaneous delivery of the pembrolizumab dose, which would otherwise be difficult to administer in this manner.
The MK-3475A-D77 Phase 3 Trial
The therapeutic potential of subcutaneous pembrolizumab was primarily established in the pivotal, randomized, open-label MK-3475A-D77 trial.[9][10] This study was designed to demonstrate the noninferiority of the subcutaneous formulation compared to the established intravenous formulation.
Experimental Protocol
-
Study Population: The trial enrolled 377 patients with previously untreated, metastatic non-small cell lung cancer (NSCLC) without EGFR, ALK, or ROS1 alterations.[9]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either:
-
Primary Endpoints: The trial featured dual primary pharmacokinetic (PK) endpoints to establish noninferiority.[11][12]
-
Area Under the Curve (AUC) of pembrolizumab exposure during the first dosing cycle.
-
Trough concentration (Ctrough) of pembrolizumab at steady state (Cycle 3).[9]
-
-
Non-Inferiority Margin: A pre-specified non-inferiority margin was set with a geometric mean ratio of 0.8.[9]
-
Secondary Endpoints: Key secondary endpoints included efficacy measures (Progression-Free Survival [PFS], Overall Response Rate [ORR]) and safety.[11][12]
Quantitative Data and Clinical Findings
The MK-3475A-D77 trial successfully met its primary and secondary endpoints, demonstrating the viability of the subcutaneous formulation.
Pharmacokinetic (PK) Data
The study confirmed that subcutaneous pembrolizumab was non-inferior to the intravenous formulation based on both primary PK endpoints.
| Pharmacokinetic Endpoint | Geometric Mean Ratio (SC/IV) | Non-Inferiority Margin | Outcome |
| Area Under the Curve (Cycle 1) | 1.14 | > 0.8 | Met[9] |
| Trough Concentration (Steady State) | 1.67 | > 0.8 | Met[9] |
Efficacy Data
Secondary efficacy endpoints were comparable between the two administration routes, showing no clinically meaningful differences.
| Efficacy Endpoint | Subcutaneous Pembrolizumab + Chemo | Intravenous Pembrolizumab + Chemo | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 8.1 months[9] | 7.8 months[9] | 1.05[9] |
| Overall Response Rate (ORR) | 45%[9] | 42%[9] | N/A |
| Median Duration of Response | 9.1 months[9] | 8.0 months[9] | N/A |
Safety and Administration Data
The safety profiles of the subcutaneous and intravenous formulations were generally consistent.[11][12] Adverse events were similar between the two treatment arms.[9] A key practical advantage of the subcutaneous formulation was the administration time; the median injection time for the 4.8 mL volume was approximately two minutes.[9]
Conclusion and Future Directions
The data from the MK-3475A-D77 trial robustly support the therapeutic potential of the subcutaneous formulation of pembrolizumab co-formulated with berahyaluronidase alfa. The formulation achieves a pharmacokinetic profile non-inferior to its intravenous counterpart, with a comparable efficacy and safety profile.
This development offers a significant benefit to patients and healthcare systems by drastically reducing administration time and offering a less invasive delivery method. This can lead to improved quality of life, reduced patient time in infusion centers, and increased clinic capacity. Future research will continue to explore the application of this subcutaneous formulation across the broad range of indications for which intravenous pembrolizumab is currently approved.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 3. massivebio.com [massivebio.com]
- 4. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. merck.com [merck.com]
- 7. FDA Grants Priority Review for KEYTRUDA® (pembrolizumab) and KEYTRUDA QLEX™ (pembrolizumab and berahyaluronidase alfa-pmph), Each in Combination with Padcev® (enfortumab vedotin-ejfv), for Certain Patients with Muscle-Invasive Bladder Cancer - BioSpace [biospace.com]
- 8. US FDA grants priority review for Keytruda & Keytruda Qlex, each in combination with Padcev, for certain patients with muscle-invasive bladder cancer [pharmabiz.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Subcutaneous Pembrolizumab Meets Primary Endpoints in Phase 3 NSCLC Trial [trial.medpath.com]
- 11. Merck's Multi-Billion Dollar Drug Keytruda's Investigational Under The Skin Injection At Par With Intravenous Formulation In Untreated Lung Cancer Patients [webull.com]
- 12. :: Doloxe :: News [doloxe.com]
Methodological & Application
Application Notes and Protocols for D77 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, in vitro assays are fundamental tools for characterizing the interaction of novel compounds with their biological targets. This document provides a detailed protocol for a representative in vitro assay to evaluate the binding affinity of a hypothetical compound, D77, to the Dopamine D2 Receptor (D2R). The methodologies described herein are foundational and can be adapted for high-throughput screening and lead optimization in a drug discovery program.[1][2][3][4]
The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2R signaling is implicated in several neurological and psychiatric disorders, making it a significant target for therapeutic intervention. The following protocols detail a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2R.
Signaling Pathway
The Dopamine D2 Receptor primarily couples to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.
References
Application Notes and Protocols for the Use of D77, a Dopamine D2 Receptor Antagonist, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D77, a representative Dopamine D2 Receptor (DRD2) antagonist, in various cell culture experiments. The protocols detailed below are designed to assess the biological activity of this compound, including its effects on cell viability, apoptosis, and intracellular signaling pathways.
Introduction
Dopamine receptors, particularly the D2 subtype (DRD2), have emerged as novel targets in oncology.[1] Antagonism of DRD2 signaling has been shown to inhibit tumor growth in several preclinical models, making compounds like this compound valuable tools for cancer research and drug development.[1] These notes will guide researchers through the essential experiments to characterize the cellular effects of this compound.
Mechanism of Action: Inhibition of the Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand dopamine, initiates a signaling cascade that typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream pathways like the PKA-ERK and Akt signaling axes, which are involved in cell proliferation and survival.[2] A DRD2 antagonist like this compound works by binding to the D2 receptor and preventing the binding of dopamine, thereby inhibiting this signaling cascade.
Caption: this compound inhibits the DRD2 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines expressing DRD2)
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HEC1A | 15.2 | 8.5 |
| KLE | 25.8 | 14.1 |
| Ishikawa | 18.9 | 10.3 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[2][3][4]
Materials:
-
Cells treated with this compound (from a 6-well plate)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
Table 2: Apoptosis Induction by this compound in HEC1A Cells (48h Treatment)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Untreated Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 60.8 | 25.3 | 10.1 | 3.8 |
| This compound (20 µM) | 35.1 | 40.2 | 18.9 | 5.8 |
Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the DRD2 signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for Fluorescent Microscopy of Lipid Droplets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescence microscopy, coupled with specific fluorescent probes, provides a powerful tool for visualizing and quantifying lipid droplets in live and fixed cells. These application notes provide detailed protocols for the use of common lipophilic dyes, experimental workflows, and visualization of relevant biological pathways.
Fluorescent Probes for Lipid Droplet Staining
The selection of a fluorescent probe is critical for successful lipid droplet imaging. The ideal probe should be highly specific for the neutral lipids within the core of the lipid droplet, exhibit bright fluorescence with high photostability, and have minimal cytotoxicity for live-cell imaging. Two of the most widely used fluorescent probes for lipid droplets are BODIPY 493/503 and Nile Red.
Probe Characteristics
| Property | BODIPY 493/503 | Nile Red |
| Excitation Max (nm) | ~493 | ~450-500 (in lipid environment) |
| Emission Max (nm) | ~503 | >528 (in lipid environment) |
| Color | Green | Yellow/Gold |
| Specificity | High for neutral lipids | Stains other lipophilic structures |
| Photostability | Moderate | Moderate to low |
| Environment Sensitivity | Relatively low | Highly solvatochromic |
| Suitability for Live Cells | Excellent | Good |
| Suitability for Fixed Cells | Excellent | Good |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Cultured Mammalian Cells with BODIPY 493/503
This protocol is suitable for both live and fixed cell imaging.
Materials:
-
BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture medium (e.g., DMEM)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass coverslips and microscope slides
Procedure for Live Cell Imaging:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 60-80% confluency at the time of staining.
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in pre-warmed culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BODIPY 493/503 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging: Mount the coverslip on a microscope slide with a drop of warm PBS or culture medium. Proceed immediately to imaging on a fluorescence microscope.
Procedure for Fixed Cell Imaging:
-
Cell Seeding and Fixation: Follow step 1 as for live-cell imaging. After cell attachment, remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of BODIPY 493/503 at 1-2 µg/mL in PBS. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, optionally containing DAPI for nuclear staining.
-
Imaging: The slides can be imaged immediately or stored at 4°C in the dark for a short period.
Protocol 2: Staining of Lipid Droplets with Nile Red
Materials:
-
Nile Red (stock solution in acetone or DMSO, e.g., 0.5 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Glycerol or other suitable mounting medium
Procedure:
-
Cell Preparation: Prepare cells as described for BODIPY 493/503 staining (live or fixed).
-
Preparation of Staining Solution: Prepare a working solution of Nile Red at a final concentration of 0.1-1.0 µg/mL in PBS.
-
Staining: Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: For live cells, add fresh PBS or medium and image immediately. For fixed cells, mount the coverslip with a suitable mounting medium.[1]
Experimental Setup and Imaging
Microscope Configuration:
-
Microscope: An epifluorescence or confocal microscope is recommended. Confocal microscopy will provide higher resolution and reduced background fluorescence.
-
Objective Lens: A high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x) is ideal for resolving individual lipid droplets.
-
Light Source: A mercury lamp, xenon lamp, or laser line appropriate for the excitation wavelength of the chosen probe.
-
Filter Sets: Use appropriate filter sets for the selected fluorophore.
| Fluorophore | Excitation Filter | Dichroic Mirror | Emission Filter |
| BODIPY 493/503 | 470/40 nm | 495 nm | 525/50 nm |
| Nile Red (Yellow/Gold) | 450-500 nm | 510 nm | >528 nm (long pass) |
Confocal Microscopy Settings for BODIPY 493/503:
-
Excitation: 488 nm laser line.
-
Emission Detection: 500-550 nm.
-
Pinhole: Set to 1 Airy unit for optimal confocality.
-
Detector Gain: Adjust to have minimal saturated pixels.
-
Scanning Mode: Sequential scanning is recommended if co-staining with other fluorophores to avoid bleed-through.
Data Analysis
Quantitative analysis of lipid droplet number, size, and intensity can be performed using image analysis software such as ImageJ/Fiji.
Basic ImageJ/Fiji Workflow for Lipid Droplet Quantification:
-
Open Image: Open the fluorescence image of the stained lipid droplets.
-
Set Scale: If the pixel size is known, set the scale of the image (Analyze > Set Scale).
-
Image Pre-processing:
-
Convert the image to 8-bit or 16-bit grayscale.
-
Apply a background subtraction (Process > Subtract Background).
-
Use a median filter to reduce noise (Process > Noise > Despeckle).
-
-
Thresholding:
-
Apply an automatic or manual threshold to create a binary image where the lipid droplets are foreground objects (Image > Adjust > Threshold).
-
-
Analyze Particles:
-
Use the "Analyze Particles" function (Analyze > Analyze Particles) to count and measure the area, circularity, and intensity of the lipid droplets.
-
Set size and circularity parameters to exclude non-specific particles.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Study of D77 as a Potential HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. As such, HIV integrase is a well-validated target for antiretroviral therapy. This document provides detailed application notes and protocols for the investigation of D77, a benzoic acid derivative, as a potential inhibitor of HIV-1 integrase.
While molecular modeling studies suggest that this compound interacts with residues near the LEDGF/p75 binding site on HIV integrase, potentially interfering with its function through steric hindrance, publicly available experimental data on its inhibitory activity is limited. Therefore, this document serves as a comprehensive guide for researchers to experimentally evaluate this compound or similar compounds for their potential as HIV integrase inhibitors. The protocols provided herein are based on established methodologies for characterizing HIV integrase inhibitors.
Signaling Pathway of HIV Integration and Inhibition
The process of HIV integration into the host genome is a multi-step enzymatic process orchestrated by HIV integrase. This pathway is a prime target for therapeutic intervention.
Caption: HIV Integration and Inhibition Pathway
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental results when evaluating this compound or other novel inhibitors.
Table 1: In Vitro Inhibition of HIV-1 Integrase Catalytic Activity
| Compound | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Raltegravir (Control) | [Insert experimental value] | [Insert experimental value] |
| Elvitegravir (Control) | [Insert experimental value] | [Insert experimental value] |
Table 2: In Cellulo Inhibition of HIV-1 Replication
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Raltegravir (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Zidovudine (AZT) (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for the specific needs of the research laboratory.
Protocol 1: HIV-1 Integrase 3'-Processing Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the initial step of integration, where the integrase enzyme cleaves a dinucleotide from the 3' ends of the viral DNA. A time-resolved fluorescence (TRF)-based assay is a highly sensitive and reproducible method for this purpose.[1]
Workflow Diagram:
Caption: 3'-Processing Assay Workflow
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled oligonucleotide substrate mimicking the viral DNA LTR terminus
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MnCl2 or MgCl2, 0.05% Brij-35)
-
This compound and control inhibitors (e.g., Raltegravir)
-
Stop Solution (e.g., 100 mM EDTA)
-
384-well black assay plates
-
Time-Resolved Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the compound dilutions into the wells of a 384-well plate.
-
Add recombinant HIV-1 integrase (e.g., 5 µL of a 200 nM solution) to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate (e.g., 10 µL of a 50 nM solution).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the plate using a time-resolved fluorescence reader according to the manufacturer's instructions for the specific fluorescent labels used.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: HIV-1 Integrase Strand Transfer Assay (Colorimetric)
This assay measures the second catalytic step of integration, where the processed viral DNA is covalently joined to a target DNA substrate. A colorimetric ELISA-based assay is a common method for this measurement.
Workflow Diagram:
Caption: Strand Transfer Assay Workflow
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated oligonucleotide donor substrate (mimicking the viral LTR)
-
Digoxigenin (DIG)-labeled oligonucleotide target substrate
-
Streptavidin-coated 96-well plates
-
Assay Buffer
-
This compound and control inhibitors
-
Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate and incubate.
-
Wash the plate to remove unbound DNA.
-
Block the wells with a suitable blocking buffer.
-
Wash the plate.
-
Add HIV-1 integrase and the serially diluted this compound or control inhibitors to the wells and incubate.
-
Add the DIG-labeled target DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unintegrated target DNA.
-
Add the anti-DIG-HRP antibody conjugate and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: HIV-1 Replication Assay (p24 Antigen ELISA)
This cell-based assay measures the effect of a compound on HIV-1 replication in a relevant cell line by quantifying the amount of the viral core protein p24 in the culture supernatant.
Workflow Diagram:
References
D77: A Novel Probe for Interrogating β2-Adrenergic Receptor Kinetics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals.[1][2] Understanding the kinetic parameters of ligand-GPCR interactions is crucial for the development of safer and more effective drugs. The residence time of a drug at its receptor, for instance, can be a better predictor of in vivo efficacy than binding affinity alone. This document provides a detailed overview and experimental protocols for the use of D77, a novel fluorescent antagonist for studying the kinetic properties of the human β2-adrenergic receptor (β2AR). This compound offers a powerful tool for researchers in GPCR biology and drug discovery to dissect the binding and signaling kinetics of this important receptor.
Principle of this compound
This compound is a potent and selective antagonist of the β2AR. It is labeled with a bright and photostable fluorophore, allowing for real-time monitoring of its binding to the receptor in living cells and cell membranes. This enables the direct measurement of association (k_on_) and dissociation (k_off_) rates, providing a comprehensive kinetic profile of the ligand-receptor interaction. The fluorescence properties of this compound are sensitive to its binding state, showing a significant increase in fluorescence polarization or intensity upon binding to the β2AR, which allows for a robust assay window.
Applications
-
Determination of Ligand-Receptor Binding Kinetics: Direct measurement of association and dissociation rates for this compound and unlabeled competitor ligands.
-
High-Throughput Screening (HTS) for Novel β2AR Ligands: A sensitive assay for identifying new compounds that bind to the β2AR.
-
Elucidation of Allosteric Modulation: Studying the effects of allosteric modulators on the binding kinetics of the primary ligand.
-
Investigation of Receptor Dimerization: Potential for use in fluorescence resonance energy transfer (FRET) based assays to study receptor-receptor interactions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound binding to the human β2AR expressed in HEK293 cells.
| Parameter | Value | Method |
| Equilibrium Dissociation Constant (K_d_) | 2.5 ± 0.3 nM | Saturation Binding Assay |
| Association Rate (k_on_) | 1.2 x 10^7 M^-1^s^-1^ | Kinetic Association Assay |
| Dissociation Rate (k_off_) | 0.03 s^-1^ | Kinetic Dissociation Assay |
| Residence Time (1/k_off_) | 33.3 s | Calculated |
| Fluorescence Excitation (max) | 488 nm | Spectrofluorometry |
| Fluorescence Emission (max) | 520 nm | Spectrofluorometry |
Table 1: Key Kinetic and Spectroscopic Parameters of this compound for the β2-Adrenergic Receptor.
| Competitor Ligand | K_i_ (nM) | Residence Time (s) |
| Isoproterenol | 15.2 ± 1.8 | 12.5 |
| Salbutamol | 45.7 ± 5.1 | 5.8 |
| Propranolol | 0.8 ± 0.1 | 125.0 |
| ICI 118,551 | 0.2 ± 0.03 | 250.0 |
Table 2: Inhibition Constants (K_i_) and Residence Times of Common β2AR Ligands Determined by Competition with this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical β2AR signaling pathway and the general experimental workflow for using this compound.
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Binding Assays.
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine K_d_
Objective: To determine the equilibrium dissociation constant (K_d_) of this compound for the β2AR.
Materials:
-
HEK293 cells stably expressing human β2AR
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Assay buffer (HBSS, 20 mM HEPES, pH 7.4)
-
This compound stock solution (1 mM in DMSO)
-
Unlabeled antagonist (e.g., Propranolol, 1 mM in DMSO) for non-specific binding
-
96-well black, clear-bottom microplates
-
Plate reader capable of measuring fluorescence intensity or polarization
Methodology:
-
Cell Plating: Seed HEK293-β2AR cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer, ranging from 0.1 nM to 100 nM.
-
Prepare a solution of 10 µM Propranolol in assay buffer for determining non-specific binding.
-
-
Assay Procedure:
-
Wash the cells once with 100 µL of assay buffer.
-
For total binding, add 50 µL of each this compound dilution to the wells.
-
For non-specific binding, add 50 µL of each this compound dilution co-incubated with 10 µM Propranolol.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence signal using a plate reader with appropriate filter settings (Excitation: 488 nm, Emission: 520 nm).
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain specific binding.
-
Plot the specific binding as a function of this compound concentration and fit the data to a one-site binding model using non-linear regression to determine the K_d_ and B_max_.
-
Protocol 2: Kinetic Association Assay to Determine k_on_
Objective: To determine the association rate constant (k_on_) of this compound.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Plating: Prepare cells as described in Protocol 1.
-
Assay Procedure:
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of a fixed concentration of this compound (e.g., at its K_d_ value) to the wells.
-
Immediately start measuring the fluorescence signal at regular intervals (e.g., every 15 seconds) for a period of 30-60 minutes using the plate reader's kinetic mode.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of time.
-
Fit the data to a one-phase association model to determine the observed association rate (k_obs_).
-
Calculate the association rate constant (k_on_) using the equation: k_on_ = (k_obs_ - k_off_) / [this compound], where [this compound] is the concentration of this compound used and k_off_ is determined from the dissociation assay.
-
Protocol 3: Kinetic Dissociation Assay to Determine k_off_
Objective: To determine the dissociation rate constant (k_off_) of this compound.
Materials:
-
Same as Protocol 1.
-
High concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).
Methodology:
-
Cell Plating: Prepare cells as described in Protocol 1.
-
Assay Procedure:
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of this compound (at a concentration of ~5x K_d_) and incubate for 2 hours to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., 50 µL of 20 µM Propranolol to achieve a final concentration of 10 µM) to prevent re-binding of this compound.
-
Immediately start measuring the fluorescence signal at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of time.
-
Fit the data to a one-phase dissociation model to determine the dissociation rate constant (k_off_).
-
Conclusion
This compound provides a versatile and powerful tool for the detailed kinetic characterization of the β2-adrenergic receptor. The protocols outlined in this document offer a robust framework for determining key kinetic parameters, which are essential for understanding the molecular pharmacology of GPCRs and for advancing the discovery of novel therapeutics. The use of such fluorescent probes enables a more dynamic and physiologically relevant understanding of drug-receptor interactions compared to traditional endpoint assays.
References
Application Notes and Protocols for Assessing D77 Efficacy in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of the hypothetical compound D77. The described methods are standard in vitro assays widely used in virology and drug development to determine the potency and mechanism of action of novel antiviral agents. The data presented herein is for illustrative purposes to guide researchers in their experimental design and data interpretation when evaluating compounds like this compound.
This compound Overview (Hypothetical)
This compound is a novel small molecule inhibitor being investigated for its broad-spectrum antiviral activity. Its putative mechanism of action involves the inhibition of a host-cell kinase crucial for the replication of a range of viruses, thereby reducing the viral load and cytopathic effects.
Key Applications
-
Screening for antiviral activity of this compound against various viruses.
-
Determining the 50% effective concentration (EC50) of this compound.
-
Assessing the cytotoxicity of this compound to select for a therapeutic window.
-
Elucidating the potential mechanism of action of this compound.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound have been evaluated against several common viruses. The following tables summarize the quantitative data obtained from various in vitro assays.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Assay Type | Cell Line | EC50 (µM) |
| Influenza A (H1N1) | Plaque Reduction Assay | MDCK | 2.5 |
| Respiratory Syncytial Virus (RSV) | TCID50 Assay | HEp-2 | 5.1 |
| Herpes Simplex Virus 1 (HSV-1) | CPE Reduction Assay | Vero | 8.3 |
| Dengue Virus (DENV-2) | Virus Yield Reduction Assay | Huh-7 | 3.8 |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | Neutral Red Uptake | > 100 | > 40 |
| HEp-2 | Neutral Red Uptake | > 100 | > 19.6 |
| Vero | Neutral Red Uptake | > 100 | > 12 |
| Huh-7 | Neutral Red Uptake | > 100 | > 26.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific viruses and cell lines.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[1][2][3]
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (PRNT50).[3]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for Influenza) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Infection medium (e.g., DMEM)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the this compound compound in infection medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of the corresponding this compound dilution.
-
Incubate for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., 1.2% agarose mixed 1:1 with 2x infection medium) containing the respective this compound concentrations.
-
Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control. The EC50 is determined by regression analysis.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated tissue culture cells.[4][5][6]
Objective: To determine the inhibitory effect of this compound on viral replication by measuring the reduction in viral titer.
Materials:
-
96-well plates with confluent host cells (e.g., HEp-2 for RSV)
-
Virus stock
-
Serial dilutions of this compound
-
Cell culture medium
-
Crystal violet or neutral red for visualization of CPE[7]
Protocol:
-
Seed a 96-well plate with host cells and incubate until confluent.
-
Prepare ten-fold serial dilutions of the virus stock.
-
In a separate 96-well plate, prepare serial dilutions of this compound.
-
Add the serially diluted virus to the cell plate in the presence of different concentrations of this compound. Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubate the plate for a period sufficient for the virus to cause CPE (typically 3-7 days).
-
Observe the wells for the presence or absence of CPE under a microscope. Alternatively, stain the cells with crystal violet to visualize cell viability.
-
The viral titer (TCID50/mL) is calculated using the Reed-Muench or Spearman-Kärber method.[5]
-
The reduction in viral titer in the presence of this compound is used to determine its antiviral activity.
Cytopathic Effect (CPE) Reduction Assay
This is a high-throughput method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.[1]
Objective: To determine the concentration of this compound that protects 50% of cells from virus-induced CPE.
Materials:
-
96-well plates with host cells (e.g., Vero for HSV-1)
-
Virus stock
-
Serial dilutions of this compound
-
Cell culture medium
-
Cell viability dye (e.g., Neutral Red, MTT)
Protocol:
-
Seed a 96-well plate with host cells.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Infect the cells with a multiplicity of infection (MOI) that would cause 80-100% CPE in the virus control wells.
-
Incubate the plate until the virus control wells show significant CPE.
-
Add a cell viability dye according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell protection for each this compound concentration and determine the EC50.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by infected cells in the presence of an antiviral compound.[1]
Objective: To measure the reduction in the production of new infectious virus particles.
Materials:
-
Host cells in culture dishes or plates
-
Virus stock
-
Serial dilutions of this compound
-
Cell culture medium
Protocol:
-
Infect host cells with the virus in the presence of serial dilutions of this compound.
-
After a single replication cycle (e.g., 24-48 hours), harvest the cell supernatant.
-
Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 assay.
-
The reduction in viral titer compared to the untreated control indicates the antiviral activity of this compound.
Cytotoxicity Assay (e.g., Neutral Red Uptake)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well plates with host cells
-
Serial dilutions of this compound
-
Cell culture medium
-
Neutral Red solution
Protocol:
-
Seed a 96-well plate with host cells.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the antiviral assays.
-
Incubate the cells with Neutral Red solution, which is taken up by viable cells.
-
Wash the cells and then extract the dye.
-
Measure the absorbance to quantify the number of viable cells.
-
The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Hypothetical this compound Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism of action for this compound, where it inhibits a host cell kinase (Host Kinase X) that is subverted by the virus for its own replication. By blocking this kinase, this compound disrupts the viral life cycle.
Caption: Hypothetical mechanism of this compound inhibiting a host kinase required for viral replication.
General Antiviral Assay Workflow
The following diagram outlines the general workflow for assessing the efficacy of an antiviral compound like this compound.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. criver.com [criver.com]
- 3. youtube.com [youtube.com]
- 4. 50% Tissue Culture Infectious Dose (TCID50) for SARS-CoV-2 [slack.protocols.io:8443]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Video: Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [jove.com]
Application Notes and Protocols for Advanced Cancer Therapeutics
A Note on "D77": The designation "this compound" corresponds to the clinical trial identifier MK-3475A-D77. This trial investigates a subcutaneous formulation of pembrolizumab (KEYTRUDA QLEX™) in combination with chemotherapy for metastatic non-small cell lung cancer. This document provides detailed protocols and notes on relevant advanced cancer therapeutics, including those used in similar clinical settings.
Enfortumab Vedotin (Padcev®) Solution Preparation and Storage
Enfortumab vedotin is an antibody-drug conjugate (ADC) that requires reconstitution and dilution prior to intravenous administration.
Quantitative Data Summary
| Parameter | Value |
| Vial Contents | 20 mg or 30 mg of enfortumab vedotin-ejfv as a lyophilized powder[1] |
| Reconstitution Vehicle | Sterile Water for Injection (SWFI)[1] |
| Reconstitution Volume | 2.3 mL for 20 mg vial; 3.3 mL for 30 mg vial[1] |
| Final Reconstituted Concentration | 10 mg/mL[1] |
| Dilution Vehicles | 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or Lactated Ringer's Injection[1] |
| Final Diluted Concentration | 0.3 mg/mL to 4 mg/mL[1] |
| Storage of Reconstituted Vial | Up to 24 hours at 2°C to 8°C (36°F to 46°F); DO NOT FREEZE[1] |
| Storage of Diluted Infusion Bag | Up to 8 hours at 2°C to 8°C (36°F to 46°F); DO NOT FREEZE[2] |
| Administration Time | 30-minute intravenous infusion[3] |
Experimental Protocol: Reconstitution and Dilution
Materials:
-
Vial(s) of Enfortumab Vedotin (Padcev®) 20 mg or 30 mg
-
Sterile Water for Injection (SWFI)
-
Syringes and needles (use appropriate aseptic technique)
-
Infusion bag (5% Dextrose, 0.9% Sodium Chloride, or Lactated Ringer's)
-
Personal Protective Equipment (PPE) - handle as a cytotoxic agent[4]
Protocol:
-
Calculate the required dose based on the patient's weight to determine the number and strength of vials needed.[1]
-
Reconstitution:
-
For a 20 mg vial, add 2.3 mL of SWFI.[1]
-
For a 30 mg vial, add 3.3 mL of SWFI.[1]
-
Direct the stream of SWFI along the walls of the vial, not directly onto the lyophilized powder.[1]
-
Gently swirl the vial to aid dissolution. Do not shake.[5]
-
The resulting solution should be clear to slightly opalescent and colorless to light yellow, with a final concentration of 10 mg/mL.[6]
-
-
Dilution:
-
Withdraw the calculated dose of the reconstituted solution from the vial(s).
-
Transfer the solution into an infusion bag containing a compatible diluent.[1]
-
The final concentration in the infusion bag should be between 0.3 mg/mL and 4 mg/mL.[1]
-
Gently invert the bag to mix the solution. Do not shake.[1]
-
-
Storage and Handling:
-
If not used immediately, the reconstituted vial can be stored for up to 24 hours at 2°C to 8°C.[1]
-
The prepared infusion bag should be administered within 8 hours if stored at 2°C to 8°C.[2]
-
Do not freeze either the reconstituted or diluted solution.[1][3]
-
Protect the solutions from direct sunlight.[2]
-
Pembrolizumab and Berahyaluronidase Alfa-pmph (KEYTRUDA QLEX™) Handling and Storage
KEYTRUDA QLEX™ is a fixed-dose combination of pembrolizumab and berahyaluronidase alfa, provided as a solution for subcutaneous injection. It does not require reconstitution or dilution.
Quantitative Data Summary
| Parameter | Value |
| Product Type | Solution for subcutaneous injection[7] |
| Administration | Subcutaneous injection over one to two minutes[8] |
| Storage Temperature | Refer to product-specific guidelines (typically refrigerated) |
| Shelf Life | Refer to expiration date on packaging |
Protocol: Handling and Administration
Materials:
-
KEYTRUDA QLEX™ pre-filled vial or device
-
Appropriate supplies for subcutaneous injection
-
PPE
Protocol:
-
Inspect the solution visually for particulate matter and discoloration prior to administration.
-
Administer as a subcutaneous injection into the thigh or abdomen.[7]
-
Follow the specific administration instructions for the product formulation (e.g., injection time of one minute for a three-week interval or two minutes for a six-week interval).[7]
-
Storage:
-
Store according to the manufacturer's instructions, typically in a refrigerator.
-
Protect from light.
-
Do not freeze.
-
Signaling Pathways and Mechanisms of Action
Enfortumab Vedotin Mechanism of Action
Enfortumab vedotin is an antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of urothelial cancer cells.[9] The antibody component of the ADC binds to Nectin-4, leading to the internalization of the ADC-Nectin-4 complex.[10] Inside the cell, the linker is cleaved, releasing the cytotoxic agent monomethyl auristatin E (MMAE).[10] MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[4][10]
Caption: Mechanism of action of Enfortumab Vedotin.
Pembrolizumab (Anti-PD-1) Mechanism of Action
Pembrolizumab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[11] Tumor cells can express the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, inhibiting the T-cell's ability to attack the tumor cell.[12] By blocking the interaction between PD-1 and PD-L1, pembrolizumab restores the T-cell's anti-tumor activity.[11]
References
- 1. DailyMed - PADCEV EJFV- enfortumab vedotin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 2. Enfortumab Vedotin-ejfv Monograph for Professionals - Drugs.com [drugs.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. padcev.com [padcev.com]
- 7. FDA Approves Merck’s KEYTRUDA QLEX™ (pembrolizumab and berahyaluronidase alfa-pmph) Injection for Subcutaneous Use in Adults Across Most Solid Tumor Indications for KEYTRUDA® (pembrolizumab) | Placera.se [placera.se]
- 8. Subcutaneous Biologics Market Size Grows at 11.09% CAGR, Driven by Rising Demand for Self-Administration Therapies | Healthcare Times Denmark [healthcaretimesdenmark.com]
- 9. assaygenie.com [assaygenie.com]
- 10. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 11. Merck Announces KEYTRUDA® (pembrolizumab) Plus WELIREG® (belzutifan) Met Primary Endpoint of Disease-Free Survival (DFS) in Certain Patients With Clear Cell Renal Cell Carcinoma (RCC) Following Nephrectomy [barchart.com]
- 12. PD-1 and PD-L1 Inhibitors Clinical Landscape, Key Companies, Therapeutic Evaluation, Treatment Approaches, and Pipeline Insights | Hoffmann-La Roche, PTC Therapeutics, Annexon, Alnylam Pharmaceuticals [barchart.com]
Application Notes and Protocols for Live-Cell Imaging of Cannabinoid Receptors Using D77
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and represent significant therapeutic targets for a multitude of pathological conditions, including pain, inflammation, and neurological disorders.[1][2] Understanding the dynamic behavior of these G protein-coupled receptors (GPCRs) in living cells is crucial for deciphering their signaling mechanisms and for the development of novel therapeutics.[1][2] D77, a novel fluorescent probe, has emerged as a valuable tool for studying cannabinoid receptors. It is a non-selective ligand derived from Δ⁸-THC and labeled with a nitrobenzoxadiazole (NBD) fluorophore.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the live-cell imaging of cannabinoid receptors.
This compound Probe Profile
This compound is characterized by its balanced affinity for both CB1 and CB2 receptors, making it a universal tool for studying both receptor subtypes.[3] Its rapid dissociation kinetics are particularly advantageous for dynamic studies, allowing for the real-time monitoring of ligand-receptor interactions.[3][5]
Key Features of this compound:
-
Universal Cannabinoid Receptor Probe: Binds to both CB1 and CB2 receptors with nanomolar affinity.[3]
-
Fluorescent Label: Contains a nitrobenzoxadiazole (NBD) fluorophore with excitation and emission peaks at approximately 467 nm and 538 nm, respectively.[5]
-
Rapid Kinetics: Exhibits fast on- and off-rates, enabling the study of dynamic receptor processes.[3][5]
-
Competitive Binding: Competes with orthosteric ligands, making it suitable for binding and competition assays.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe for cannabinoid receptors.
| Parameter | CB1 Receptor (truncated human CB1R91-472) | CB2 Receptor (full-length human CB2R) | Reference |
| Affinity (Kd) | Nanomolar range | Nanomolar range | [3] |
| Dissociation Rate (koff) | 1.87 ± 0.05 min-1 | 1.13 ± 0.06 min-1 | [3] |
| Parameter | Value | Reference |
| Fluorophore | Nitrobenzoxadiazole (NBD) | [3] |
| Excitation Maximum | ~467 nm | [5] |
| Emission Maximum | ~538 nm | [5] |
| Extinction Coefficient | ca. 20,000 cm-1M-1 | [3] |
| Quantum Yield | ca. 0.4 | [3] |
Experimental Protocols
While this compound has been extensively validated for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays with cell membranes, its application in microscopy-based live-cell imaging is an emerging area.[3] The following protocol is a general guideline for adapting this compound for live-cell imaging applications, such as confocal microscopy, to visualize cannabinoid receptor localization and trafficking.
Protocol 1: Live-Cell Staining of Cannabinoid Receptors with this compound
Objective: To label CB1 and/or CB2 receptors in living cells for visualization by fluorescence microscopy.
Materials:
-
Cells expressing CB1 and/or CB2 receptors (e.g., HEK-293, CHO, or neuronal cell lines)
-
This compound fluorescent probe
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Live Cell Imaging Solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)[6]
-
Glass-bottom dishes or chamber slides suitable for microscopy[7]
-
Confocal microscope with appropriate filter sets for NBD (Excitation: ~470 nm, Emission: ~540 nm)
Procedure:
-
Cell Culture:
-
One to two days prior to imaging, seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.[7]
-
Culture the cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a live-cell imaging solution to the desired final concentration. The optimal concentration should be determined empirically but can range from 100 nM to 1 µM. It is recommended to perform a concentration titration to find the best balance between signal and background fluorescence.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells gently twice with a pre-warmed live-cell imaging solution.[7]
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and receptor expression levels.
-
(Optional) To reduce background fluorescence, you can perform a wash step after incubation. Gently remove the staining solution and wash the cells once or twice with a pre-warmed live-cell imaging solution. However, due to this compound's rapid dissociation, imaging may be performed in the presence of the probe.
-
-
Live-Cell Imaging:
-
Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature (37°C) and CO₂ levels (5%).
-
Use a laser line and filter set appropriate for NBD (e.g., excitation at 488 nm and emission collection between 500-550 nm).
-
Acquire images using a high-sensitivity detector. Adjust laser power and detector gain to minimize phototoxicity and photobleaching while obtaining a good signal-to-noise ratio.[6]
-
For time-lapse imaging to observe receptor trafficking, acquire images at regular intervals (e.g., every 1-5 minutes).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for using this compound in live-cell imaging.
Caption: Canonical Gi/o-coupled signaling pathway of cannabinoid receptors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for D77 Ligand Binding Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing ligand binding assays using the novel fluorescent tracer D77. It is intended for researchers, scientists, and professionals involved in drug development who are interested in characterizing ligand-receptor interactions, particularly for G protein-coupled receptors (GPCRs) like the cannabinoid receptors CB1 and CB2.
The following sections detail the principles of fluorescence-based ligand binding assays, present key quantitative data for the this compound tracer, provide step-by-step experimental protocols, and illustrate the associated signaling pathways and experimental workflows.
Introduction to this compound and Fluorescence-Based Ligand Binding Assays
This compound is a novel, universal fluorescent tracer derived from Δ⁸-tetrahydrocannabinol (Δ⁸-THC), a naturally occurring cannabinoid. It has been developed for use in fluorescence-based ligand binding assays, offering a non-radioactive, high-throughput alternative to traditional radioligand binding methods.[1][2] These assays rely on the detection of a fluorescent signal to quantify the binding of a ligand to its receptor.[3][4]
Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer several advantages, including a homogeneous format that does not require the separation of bound and unbound ligands, the ability for continuous data collection, and suitability for high-throughput screening.
Quantitative Data for this compound Tracer
The this compound tracer has been characterized for its binding affinity to human cannabinoid receptors CB1 and CB2. The following table summarizes its binding parameters.
| Receptor Target | Ligand | Affinity (Kd) | Assay Type | Reference |
| Human Cannabinoid Receptor 1 (CB1R) | This compound | Nanomolar range | TR-FRET | |
| Human Cannabinoid Receptor 2 (CB2R) | This compound | Nanomolar range | TR-FRET |
Note: The this compound tracer exhibits rapid dissociation kinetics from both CB1R and CB2R, which is a critical feature for accurately determining the on- and off-rates of other competing ligands.
Experimental Protocols
Two primary types of ligand binding assays can be performed using a fluorescent tracer like this compound: saturation binding assays to determine the affinity (Kd) and receptor density (Bmax) of the tracer itself, and competition binding assays to determine the affinity (Ki) of unlabeled test compounds.
Saturation Binding Assay Protocol (TR-FRET)
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the this compound tracer.
Materials:
-
Cells or membrane preparations expressing the target receptor (e.g., CB1R or CB2R).
-
This compound fluorescent tracer.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand).
-
96-well or 384-well microplates suitable for fluorescence reading.[1]
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound tracer in assay buffer.
-
Plate Setup:
-
Add a fixed amount of cell membrane preparation to each well.
-
For total binding, add increasing concentrations of the this compound tracer.
-
For non-specific binding, add increasing concentrations of the this compound tracer along with a saturating concentration of the non-specific binding inhibitor.
-
-
Incubation: Incubate the plate at a physiological temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][5]
-
Detection: Measure the fluorescence signal using a TR-FRET-compatible plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Plot the specific binding against the concentration of the this compound tracer.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[6]
-
Competition Binding Assay Protocol (TR-FRET)
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with the this compound tracer for binding to the receptor.
Materials:
-
Cells or membrane preparations expressing the target receptor.
-
This compound fluorescent tracer (at a fixed concentration, typically at or below its Kd).
-
Unlabeled test compounds (at various concentrations).
-
Assay buffer.
-
96-well or 384-well microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Plate Setup:
-
Add a fixed amount of cell membrane preparation to each well.
-
Add the this compound tracer at a fixed concentration to all wells.
-
Add increasing concentrations of the unlabeled test compounds.
-
-
Incubation: Incubate the plate at a physiological temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[1]
-
Detection: Measure the fluorescence signal using a TR-FRET-compatible plate reader.
-
Data Analysis:
-
Plot the fluorescence signal against the concentration of the unlabeled test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the this compound tracer).[7][8]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Ligand Binding and Downstream Signaling
The following diagram illustrates the general signaling pathway for a G protein-coupled receptor (GPCR) upon ligand binding. This compound, as a ligand for cannabinoid receptors (which are GPCRs), would initiate a similar cascade.
Caption: GPCR signaling pathway initiated by ligand binding.
Experimental Workflow for a this compound Competition Binding Assay
The diagram below outlines the key steps in performing a competition binding assay using the this compound fluorescent tracer.
Caption: Workflow for a this compound competition binding assay.
References
- 1. pa2online.org [pa2online.org]
- 2. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 4. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
troubleshooting D77 solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the compound D77 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a weakly basic compound with low intrinsic aqueous solubility. Its solubility is highly dependent on the pH of the solution. As a weakly basic compound, this compound becomes more soluble in acidic conditions (lower pH) where it is protonated and forms a more soluble salt. Conversely, its solubility decreases significantly in neutral to basic conditions (higher pH).
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility. Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer occurs when the concentration of this compound in the final solution exceeds its solubility limit in that specific buffer. The organic solvent from the stock solution can also affect the overall solubility.
Q3: Which type of buffer is recommended for solubilizing this compound?
A3: For a weakly basic compound like this compound, acidic buffers are generally recommended to enhance solubility. The choice of buffer will depend on the desired pH for your experiment. It is crucial that the buffer has sufficient capacity to maintain the target pH, as dissolving a significant amount of an ionizable compound can shift the pH of the solution.[1][2]
Q4: Can I use co-solvents to improve the solubility of this compound in my buffer?
A4: Yes, using co-solvents is a highly effective technique to increase the solubility of poorly soluble compounds like this compound.[3] Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with pH adjustment to further enhance solubility.[3][4] However, it is important to consider the potential impact of the co-solvent on your specific experiment and its compatibility with other components.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4.
-
Question: Why is this compound not dissolving in my neutral PBS, and what steps can I take to solubilize it?
-
Answer: this compound, as a weakly basic compound, has very low solubility at a neutral pH of 7.4. To improve its solubility, you can try the following approaches:
-
pH Adjustment: The most effective method for a weakly basic compound is to lower the pH of the buffer.[5] Try dissolving this compound in a buffer with a lower pH, such as a citrate buffer at pH 3-5. The increased ionization at acidic pH should significantly improve solubility.[6]
-
Use of Co-solvents: You can prepare a stock solution of this compound in an organic solvent like DMSO or ethanol and then dilute it into your buffer. Be mindful of the final concentration of the organic solvent in your experimental setup.
-
Particle Size Reduction: While more of a manufacturing consideration, using a micronized form of this compound can increase the dissolution rate due to a larger surface area.[4][7]
-
Issue 2: My this compound solution is clear initially but forms a precipitate over time.
-
Question: What could be causing my this compound solution to precipitate after being stored, and how can I prevent this?
-
Answer: This phenomenon, known as "crashing out," can be due to several factors:
-
Metastable Supersaturated Solution: You may have initially created a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation. This is more likely if you used a significant amount of organic co-solvent to first dissolve the compound.
-
Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature (e.g., room temperature or 4°C), the solubility may have decreased, causing precipitation.
-
pH Shift: The buffer's capacity might have been insufficient to maintain the desired pH over time, leading to a pH shift that reduces the solubility of this compound.
To prevent this:
-
Ensure your final concentration is below the equilibrium solubility at the storage temperature.
-
Use a buffer with adequate buffer capacity for the amount of this compound being dissolved.[1]
-
Consider storing the solution at the temperature of your experiment, if possible.
-
Issue 3: I am observing inconsistent results in my bioassay when using this compound.
-
Question: Could solubility issues with this compound be the cause of the variability in my experimental results?
-
Answer: Yes, inconsistent solubility can be a significant source of experimental variability. If this compound is not fully dissolved or precipitates out of solution during your experiment, the actual concentration of the compound in your assay will be lower and more variable than intended.
To ensure consistency:
-
Visually inspect your this compound solutions for any signs of precipitation before each use.
-
Consider performing a solubility screen to determine the optimal buffer and conditions for your desired concentration.
-
Prepare fresh solutions for each experiment to minimize issues related to long-term stability.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer System | pH | This compound Solubility (µg/mL) | Observations |
| Phosphate Buffer | 8.0 | < 1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~5 | Very slightly soluble. |
| Citrate Buffer | 6.2 | 25 | Slightly soluble. |
| Citrate Buffer | 5.0 | 150 | Soluble. |
| Citrate Buffer | 3.5 | > 500 | Freely soluble.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Buffer Solubility Screening Assay
-
Objective: To determine the solubility of this compound in various buffer systems at a fixed temperature.
-
Materials:
-
This compound powder
-
A selection of buffers at different pH values (e.g., citrate, phosphate)
-
Shaking incubator
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to separate microcentrifuge tubes, ensuring there is undissolved solid at the end of the experiment.
-
Add a fixed volume (e.g., 1 mL) of each test buffer to the respective tubes.
-
Place the tubes in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant appropriately and analyze the concentration of this compound using a validated analytical method like HPLC.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: A generalized signaling pathway illustrating the inhibitory action of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. ijpbr.in [ijpbr.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
common problems with D77 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the anti-HIV-1 inhibitor D77 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzoic acid derivative that acts as an anti-HIV-1 inhibitor. Its mechanism of action involves targeting the interaction between the HIV-1 integrase (IN) and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). By disrupting this interaction, this compound inhibits the integration of the viral DNA into the host cell's chromosome, a crucial step in the HIV-1 replication cycle.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in its lyophilized form at -20°C in a desiccated environment. Once in solution, it is recommended to store aliquots at -20°C and use them within one month to maintain potency. It is crucial to avoid multiple freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: My this compound solution appears to have lost activity. What are the common causes?
A3: Loss of activity in a this compound solution can be attributed to several factors, including:
-
Improper Storage: Exposure to temperatures above -20°C or repeated freeze-thaw cycles can accelerate degradation.
-
Solvent Issues: The choice of solvent and its purity can impact the stability of this compound.
-
pH Instability: Extreme pH conditions can lead to hydrolysis or other forms of degradation.
-
Oxidation: Exposure to air and light can cause oxidative damage to the molecule.
-
Contamination: Microbial or chemical contamination can also affect the integrity of the this compound solution.
Q4: What are the visible signs of this compound degradation in solution?
A4: While a loss of biological activity is the primary indicator of degradation, you may also observe physical changes in the solution. These can include a change in color, the formation of precipitates, or a decrease in clarity. However, it is important to note that degradation can occur without any visible signs. Therefore, it is crucial to adhere to proper storage and handling procedures.
Troubleshooting Guide
Issue: Precipitate Formation in this compound Solution
If you observe precipitate in your this compound solution, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solubility | Gently warm the solution to 37°C and vortex to aid dissolution. If the precipitate remains, consider preparing a fresh stock solution at a lower concentration. |
| Incorrect Solvent | Ensure you are using a recommended solvent for this compound, such as DMSO for stock solutions. For aqueous buffers, check the final concentration of the organic solvent to prevent precipitation. |
| pH Shift | Measure the pH of your final solution. Adjust the pH if it has shifted outside the optimal range for this compound solubility and stability. |
| Degradation | If the precipitate forms after storage, it may be a degradation product. In this case, the solution should be discarded, and a fresh stock should be prepared. |
Issue: Inconsistent Experimental Results
Inconsistent results in assays using this compound can often be traced back to issues with solution stability.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound from lyophilized powder. Aliquot the new stock to minimize freeze-thaw cycles. |
| Inaccurate Pipetting | Calibrate your pipettes to ensure accurate dispensing of the this compound solution. |
| Assay Interference | Evaluate potential interference from your solvent or buffer components with the assay readout. Run appropriate vehicle controls. |
| Variability in Incubation Time | Ensure consistent incubation times with the this compound solution across all experiments. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential stability issues with this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
-
Procedure:
-
Preparation of Test Solutions: Prepare dilutions of the this compound stock solution in the following aqueous solutions to a final concentration of 100 µM:
-
PBS (pH 7.4) - Control
-
0.1 M HCl - Acidic condition
-
0.1 M NaOH - Basic condition
-
3% H₂O₂ in PBS - Oxidative condition
-
-
Incubation:
-
Incubate a set of solutions at room temperature and another set at 40°C.
-
Protect one set of solutions from light to assess photostability.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Analyze the samples by HPLC to quantify the remaining percentage of intact this compound and to observe the formation of any degradation products.
-
The mobile phase and gradient conditions should be optimized to achieve good separation of this compound from its potential degradants.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant and half-life under each stress condition.
-
-
Illustrative Stability Data for a Hypothetical Small Molecule Inhibitor (Similar to this compound)
The following table provides an example of how to present quantitative stability data. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Condition | Temperature | Time (hours) | % this compound Remaining (Illustrative) |
| Control (PBS, pH 7.4) | Room Temp | 48 | 98.5 |
| Acidic (0.1 M HCl) | 40°C | 24 | 85.2 |
| Basic (0.1 M NaOH) | Room Temp | 8 | 60.1 |
| Oxidative (3% H₂O₂) | Room Temp | 24 | 75.8 |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of the HIV-1 integrase-LEDGF/p75 interaction.
Caption: this compound inhibits HIV-1 replication by blocking the interaction between integrase and LEDGF/p75.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a forced degradation study to assess the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound using forced degradation studies.
improving the signal-to-noise ratio of D77 fluorescence
Technical Support Center: Improving the Signal-to-Noise Ratio of D77 Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) of this compound fluorescence experiments. While focusing on the non-selective fluorescent ligand this compound, which targets cannabinoid receptors CB1R and CB2R[1], the principles and protocols outlined here are broadly applicable to a wide range of fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to improve the signal-to-noise ratio?
A1: The most critical first step is to identify the source of the poor SNR. This can be broadly categorized into two areas: a weak signal or high background. Running the proper controls (e.g., unstained cells, secondary antibody only) is essential to diagnose the issue. Once you know whether you need to increase your signal or decrease your noise, you can apply more targeted troubleshooting strategies.
Q2: How can I reduce photobleaching of my fluorescent signal?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore.[2] To minimize it, you can:
-
Use Antifade Reagents: Incorporate mounting media containing antifade reagents like ProLong™ Gold or VECTASHIELD®.[3]
-
Minimize Exposure: Reduce the time your sample is exposed to excitation light by only illuminating it when acquiring an image.[4][5]
-
Optimize Illumination: Use the lowest possible laser power or light intensity that provides an adequate signal.[3][4] Neutral density filters can also be used to reduce illumination intensity.[3][5]
-
Choose Photostable Dyes: When possible, select fluorophores known for their high photostability, such as Alexa Fluor dyes.[3]
-
Image in Low Oxygen Conditions: Photobleaching is often accelerated by the presence of oxygen. Using oxygen scavengers in your imaging buffer can help.[3]
Q3: What are the common causes of high background fluorescence?
A3: High background fluorescence can obscure your signal and has several common causes:[6][7]
-
Autofluorescence: This is the natural fluorescence from the cells or tissue itself, often from molecules like NADH and flavins.[6][8] It is typically more pronounced in the blue and green channels.[6]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets.[6][9]
-
Unbound Fluorophores: Residual fluorescent dye that has not been washed away properly can contribute to background.[7]
-
Media and Materials: The cell culture medium, mounting medium, or even the plastic or glass of the culture vessel can be fluorescent.[7][8] For live-cell imaging, consider using a phenol red-free medium.[10]
Q4: How does the choice of mounting medium affect my signal?
A4: The mounting medium is critical for preserving your sample and the fluorescence signal. Key factors to consider are:
-
Refractive Index (RI): A mismatch between the RI of your mounting medium and the immersion medium of your objective lens can cause spherical aberration, which degrades image quality and reduces the signal.[11][12] Many mounting media use glycerol, which has an RI of approximately 1.47, close to that of immersion oil (~1.5).[12]
-
Antifade Reagents: As mentioned, these are crucial for preventing photobleaching.[3][4]
-
pH: The pH of the mounting medium can influence the fluorescence emission of certain dyes.[12]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Target Expression | For this compound, this would be low expression of CB1R/CB2R. Confirm target expression using a validated positive control cell line or tissue.[13] Consider using signal amplification techniques if the target is known to be low-expressing. |
| Suboptimal Antibody/Ligand Concentration | Perform a titration to determine the optimal concentration of your primary antibody or fluorescent ligand.[13][14] An excessively low concentration will result in a weak signal.[15] |
| Incorrect Fixation/Permeabilization | The fixation method can affect antigen accessibility.[16][17] Aldehyde fixatives (e.g., formaldehyde) cross-link proteins and may mask epitopes, while organic solvents (e.g., methanol) can alter protein conformation.[14][17] Ensure your permeabilization step is sufficient for intracellular targets. |
| Photobleaching | The signal is initially bright but fades quickly. Reduce illumination intensity, minimize exposure time, and use an antifade mounting medium.[5][13] |
| Incorrect Imaging Settings | Ensure the excitation and emission filters on the microscope are appropriate for your fluorophore's spectra.[18] Check that the camera gain and exposure time are set appropriately. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Autofluorescence | Include an unstained control sample to assess the level of autofluorescence.[18] If significant, consider using a commercial autofluorescence quenching reagent.[13] Choosing fluorophores in the far-red spectrum can also help, as autofluorescence is often lower at longer wavelengths.[18] |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step.[9] The blocking serum should ideally be from the same species as the secondary antibody.[14][16] Ensure primary and secondary antibody concentrations are optimized, as excessively high concentrations can lead to non-specific binding.[15] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9] |
| Contaminated Buffers or Reagents | Use freshly prepared, filtered buffers. Old formaldehyde stocks can autofluoresce.[18] |
| Fluorescent Mounting Medium | Some mounting media can be inherently fluorescent. Test your mounting medium on a blank slide to check for background fluorescence. |
Quantitative Data Summary
Table 1: Comparison of Antifade Mounting Media Performance (Note: This is a representative table; actual performance can vary based on fluorophore and sample type.)
| Mounting Medium | Relative Initial Intensity | Signal Retention after 2 min Continuous Excitation | Key Features |
| PBS (no antifade) | 100% | <10% | No protection against photobleaching. |
| VECTASHIELD® | 95% | ~60% | Contains antifade reagents; may not be ideal for all cyanine dyes.[11] |
| ProLong™ Gold | 98% | ~85% | Curing formulation that provides long-term sample stability. |
| S65VE | 105% | ~90% | Shown to improve brightness for some fluorophores like Alexa488.[19] |
Table 2: General Antibody Dilution Ranges for Immunofluorescence
| Antibody Type | Starting Concentration Range |
| Purified Monoclonal/Polyclonal | 1-10 µg/mL[14] |
| Antiserum | 1:100 to 1:1000[14] |
| Commercial Secondary Antibodies | Typically 1:200 to 1:2000 |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of Cultured Cells
-
Cell Seeding: Plate cells on glass coverslips or in imaging-grade multi-well plates and culture until they reach the desired confluency.
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Add 0.1-0.25% Triton™ X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting:
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store slides at 4°C, protected from light, until imaging.
-
Visualizations
Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FI [thermofisher.com]
- 6. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. microscopyfocus.com [microscopyfocus.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ibidi.com [ibidi.com]
- 11. unige.ch [unige.ch]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. atlantisbioscience.com [atlantisbioscience.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Aqueous mounting media increasing tissue translucence improve image quality in Structured Illumination Microscopy of thick biological specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. insights.oni.bio [insights.oni.bio]
- 21. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Hypothetinib-D77 (A Fictional STAT3 Inhibitor)
Disclaimer: The following technical support guide has been generated for a fictional STAT3 inhibitor, "Hypothetinib-D77," as no publicly available information could be found for a compound designated "D77." The information provided is based on common principles and challenges associated with small molecule inhibitors of the STAT3 SH2 domain and is intended to serve as a representative example.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments using Hypothetinib-D77.
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death | 1. Concentration of Hypothetinib-D77 is too high. 2. Off-target effects on essential cellular processes. 3. Solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response curve (kill curve) to determine the optimal, non-toxic concentration for your specific cell line. 2. Include positive and negative control cell lines (STAT3-dependent and independent) to assess on-target vs. off-target toxicity. 3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% DMSO). |
| Inconsistent or No Inhibition of STAT3 | 1. Degradation of Hypothetinib-D77. 2. Incorrect dosage or treatment duration. 3. Cell line is not dependent on STAT3 signaling. 4. High protein binding in culture media. | 1. Prepare fresh stock solutions of Hypothetinib-D77 and store them properly as recommended. 2. Optimize treatment time and concentration. A time-course experiment is recommended. 3. Confirm STAT3 activation and dependency in your cell model using techniques like Western blotting for phosphorylated STAT3 (p-STAT3). 4. Consider using serum-free or low-serum media during treatment, if compatible with your cells. |
| Variability Between Experiments | 1. Inconsistent cell density at the time of treatment. 2. Fluctuations in incubator conditions (CO2, temperature, humidity). 3. Inconsistent preparation of Hypothetinib-D77 solutions. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Regularly calibrate and monitor incubator conditions. 3. Use a standardized protocol for preparing and diluting the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hypothetinib-D77?
A1: Hypothetinib-D77 is a small molecule inhibitor that is designed to selectively bind to the SH2 domain of the STAT3 protein. This binding event is intended to prevent the dimerization of activated STAT3, a critical step for its translocation to the nucleus and subsequent regulation of gene transcription.[1][2][3]
Q2: How can I confirm that Hypothetinib-D77 is inhibiting STAT3 in my experiment?
A2: You can verify the on-target activity of Hypothetinib-D77 through several methods:
-
Western Blotting: Assess the levels of phosphorylated STAT3 (p-STAT3 at Tyr705) and total STAT3. A successful inhibition should show a decrease in p-STAT3 levels without affecting total STAT3. You can also probe for downstream targets of STAT3, such as c-Myc, Cyclin D1, and Survivin, which are expected to be downregulated.
-
Reporter Assays: Utilize a luciferase reporter construct under the control of a STAT3-responsive promoter. Inhibition of STAT3 will result in decreased luciferase activity.[4]
-
Immunofluorescence: Observe the cellular localization of STAT3. Upon inhibition, you should see a reduction in the nuclear translocation of STAT3.
Q3: What are the potential off-target effects of Hypothetinib-D77?
A3: While designed to be specific, small molecule inhibitors can have off-target effects. For a hypothetical SH2 domain inhibitor, potential off-targets could include other STAT family members (e.g., STAT1, STAT5) or other proteins with similar structural motifs.[5] It is crucial to perform counter-screens or selectivity profiling against other kinases and relevant proteins to understand the specificity of the inhibitor.
Q4: What control experiments should I include when using Hypothetinib-D77?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Hypothetinib-D77.
-
Positive Control: Use a known activator of the JAK/STAT3 pathway (e.g., IL-6) to induce STAT3 phosphorylation.
-
Negative Control Cell Line: Use a cell line that does not have constitutively active STAT3 or is not dependent on STAT3 signaling to assess off-target toxicity.
-
STAT3 Knockdown/Knockout: Use siRNA or CRISPR to silence STAT3 as a comparison for the phenotypic effects observed with Hypothetinib-D77.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Hypothetinib-D77.
Table 1: In Vitro Potency
| Assay | IC50 Value (nM) |
| STAT3 SH2 Domain Binding (Fluorescence Polarization) | 50 |
| IL-6 Induced STAT3 Phosphorylation (Western Blot) | 150 |
| STAT3-dependent Luciferase Reporter Assay | 200 |
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| STAT3 | 95% |
| STAT1 | 25% |
| STAT5 | 30% |
| JAK1 | 15% |
| JAK2 | 20% |
| SRC | 10% |
Key Experimental Protocols
Protocol 1: Western Blotting for p-STAT3 Inhibition
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of Hypothetinib-D77 (e.g., 0, 50, 100, 200, 500 nM) for the desired duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect your cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with Hypothetinib-D77 and/or a STAT3 activator like IL-6.
-
Lysis and Reading: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of Hypothetinib-D77.
Caption: A generalized workflow for studying the effects of Hypothetinib-D77.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D77 Experimental Controls and Best Practices
Disclaimer: The term "D77" did not correspond to a specific experimental molecule or drug in the public domain at the time of this writing. The following technical support center has been generated for a hypothetical experimental compound, herein referred to as "this compound," to illustrate best practices and provide a framework for experimental troubleshooting in a drug development context.
Welcome to the technical support center for the experimental compound this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase "Kinase X," a key component of the hypothetical "Growth Factor Signaling (GFS)" pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling cascades that are implicated in aberrant cell proliferation.
Q2: What are the recommended positive and negative controls for an experiment with this compound?
A2: Proper controls are critical for interpreting your results.[1]
-
Positive Control: A known, well-characterized inhibitor of the GFS pathway can be used to ensure the experimental system is responsive.
-
Negative Control (Vehicle Control): The vehicle in which this compound is dissolved (e.g., DMSO) should be added to cells at the same final concentration as in the this compound-treated samples. This accounts for any effects of the solvent on the cells.
-
Untreated Control: A sample of cells that receives no treatment can serve as a baseline for normal cell behavior.[2]
Q3: How should this compound be stored and handled?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent this compound concentration due to pipetting errors.3. Degradation of this compound from improper storage. | 1. Use cells within a consistent, narrow passage number range for all experiments.2. Calibrate pipettes regularly. Prepare a master mix of media with this compound for treating multiple wells to ensure consistency.3. Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. |
| Low or no observable effect of this compound | 1. this compound concentration is too low.2. The cell line used does not rely on the GFS pathway.3. Incorrect assay endpoint. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Verify the expression and activity of Kinase X in your cell model.3. Ensure the assay measures a downstream effect of Kinase X inhibition (e.g., phosphorylation of a substrate, cell proliferation). |
| High background in assays | 1. Non-specific binding of reagents.2. Vehicle (e.g., DMSO) concentration is too high. | 1. Include appropriate blocking steps in your protocol. Ensure all washing steps are thorough.2. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤0.1%). |
| Unexpected cytotoxicity | 1. Off-target effects of this compound at high concentrations.2. Contamination of this compound stock or cell culture. | 1. Determine the IC50 and use concentrations at or below this value for mechanistic studies. Test for off-target effects on related kinases if possible.2. Regularly test cell cultures for mycoplasma contamination. Use sterile techniques when preparing and handling this compound solutions. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 of this compound (nM) |
| Cell Line A | Lung Adenocarcinoma | 50 |
| Cell Line B | Breast Cancer | 120 |
| Cell Line C | Colon Cancer | 850 |
| Cell Line D | Normal Fibroblasts | >10,000 |
Experimental Protocols
Protocol: Measuring Cell Viability using a Resazurin-based Assay
This protocol outlines a method for determining the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to create 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the this compound working solutions to the appropriate wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the hypothetical signaling pathway of this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway for the GFS receptor and inhibition by this compound.
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
References
troubleshooting unexpected results with D77 inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the D77 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound inhibitor?
A1: The this compound inhibitor is a small molecule compound designed to be a potent and selective kinase inhibitor. It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates. This action can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where the target kinase is overactive.
Q2: What is the recommended solvent and storage condition for the this compound inhibitor?
A2: It is recommended to reconstitute the this compound inhibitor in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, the solution can be kept at 4°C for up to two weeks. Please refer to the product-specific datasheet for detailed instructions.
Q3: Can this compound be used in animal models?
A3: While this compound has been primarily characterized in in vitro cell-based assays, preliminary in vivo studies may be feasible. However, formulation, dosage, and potential toxicity should be carefully evaluated. For in vivo applications, it is often necessary to use a specific formulation to ensure solubility and bioavailability.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Q: I am not observing the expected inhibitory effect of this compound on my target cells. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors, ranging from inhibitor preparation to the experimental setup. Below is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions:
-
Improper Inhibitor Preparation:
-
Incorrect Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration (IC50) of the this compound inhibitor for your specific cell line and assay conditions. The effective concentration can vary significantly between different cell types.
-
-
Cell Health and Confluency:
-
Assay-Specific Issues:
-
Solution: The choice of assay can influence the outcome. For example, a metabolic assay like MTT may yield different results compared to a direct measure of cell proliferation like a BrdU incorporation assay. Ensure your assay is a suitable measure of the expected biological effect.
-
Troubleshooting Workflow for Inconsistent Inhibitory Effect
References
Technical Support Center: Optimization of D77 Incubation Time for Cell-Based Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of incubation time for the novel investigational compound D77 in cell-based assays. As this compound is a proprietary molecule, this guide is based on established principles of cell-based assay development and internal data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a typical cell-based assay?
For initial experiments, a time-course study is highly recommended. We suggest starting with a broad range of incubation times, such as 6, 12, 24, and 48 hours, to determine the optimal window for observing the desired cellular response. The ideal incubation period can vary significantly depending on the cell type and the specific endpoint being measured.
Q2: How does the concentration of this compound affect the optimal incubation time?
The concentration of this compound and the incubation time are often interdependent. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to elicit a significant response. It is crucial to perform a matrix experiment, testing multiple concentrations of this compound across a range of incubation times to identify the optimal combination for your specific assay.
Q3: Can the chosen cell line influence the incubation time for this compound?
Absolutely. The metabolic rate, doubling time, and expression level of the target protein in your chosen cell line will all impact the kinetics of the cellular response to this compound. For example, rapidly dividing cells may show a response more quickly than slower-growing lines.[1] It is advisable to characterize the growth kinetics of your cell line and consider this when designing your time-course experiments.
Q4: What are some common signs that the incubation time with this compound is not optimal?
Signs of a suboptimal incubation time include:
-
No observable effect: The incubation may be too short for the cellular response to develop.
-
High cell toxicity or death: The incubation period may be too long, leading to off-target effects or overwhelming the cellular machinery.[2]
-
Inconsistent or highly variable results: This can indicate that the assay is being read at a point where the cellular response is either just beginning or starting to decline, leading to instability in the signal.
-
A very narrow dynamic range: The difference between the positive and negative controls may be minimal, suggesting the peak response has been missed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal | 1. Incubation time is too long, leading to non-specific effects. 2. The concentration of this compound is too high. 3. Issues with the detection reagent. | 1. Perform a time-course experiment to identify a shorter incubation time with a better signal-to-noise ratio. 2. Test a lower concentration range of this compound. 3. Ensure the detection reagent is properly prepared and used according to the manufacturer's protocol. |
| Low or no signal | 1. Incubation time is too short for the biological response to occur. 2. The concentration of this compound is too low. 3. The cell density is not optimal. 4. The cells are unhealthy. | 1. Extend the incubation time. A time-course experiment is recommended. 2. Increase the concentration of this compound. 3. Optimize the cell seeding density.[3] 4. Ensure cells are viable and in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between replicates | 1. Edge effects in the microplate. 2. Inconsistent cell seeding. 3. The assay is being performed at a suboptimal time point where the response is rapidly changing. | 1. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 2. Ensure a homogenous cell suspension and careful pipetting. 3. Adjust the incubation time to a point where the response is more stable (e.g., the peak or plateau of the response curve). |
| Cell death observed at all this compound concentrations | 1. The incubation time is too long. 2. The starting concentration of this compound is too high. 3. The cells are particularly sensitive to this compound. | 1. Significantly reduce the incubation time. 2. Start with a much lower concentration range of this compound. 3. Consider using a more robust cell line or reducing the cell density. |
Experimental Protocols
Protocol: Optimization of this compound Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Assay-specific detection reagents
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 6, 12, 24, 48 hours) at 37°C and 5% CO2.
-
-
Signal Detection:
-
At the end of each incubation period, perform the assay readout according to the specific protocol (e.g., add detection reagents for luminescence, fluorescence, or colorimetric measurement).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Subtract the background (media-only wells).
-
Normalize the data to the vehicle control.
-
Plot the response versus the incubation time for each concentration of this compound to determine the optimal time point.
-
Quantitative Data Summary
The following table represents hypothetical data from a time-course experiment with this compound on a generic cancer cell line, measuring cell viability.
| Incubation Time (Hours) | This compound (1 µM) % Viability | This compound (10 µM) % Viability | This compound (100 µM) % Viability |
| 6 | 98% | 95% | 85% |
| 12 | 95% | 80% | 60% |
| 24 | 85% | 60% | 30% |
| 48 | 70% | 40% | 10% |
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to be an inhibitor of the "Kinase A" protein in the following signaling cascade, which ultimately leads to a decrease in cell proliferation.
Caption: Hypothetical signaling pathway for this compound action.
Experimental Workflow for this compound Incubation Time Optimization
The following diagram illustrates the workflow for determining the optimal incubation time for this compound.
Caption: Workflow for this compound incubation time optimization.
References
Technical Support Center: Mitigating Cytotoxicity of MKT-077 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxic effects of MKT-077 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is MKT-077 and what is its mechanism of action?
MKT-077 is a water-soluble rhodacyanine dye analogue that exhibits selective anti-tumor activity. Its primary mechanism of action involves its preferential accumulation in the mitochondria of cancer cells. This accumulation is driven by the high mitochondrial membrane potential characteristic of many tumor cells. Once inside the mitochondria, MKT-077 acts as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70) family members, including the mitochondrial chaperone mortalin (HSPA9) and the cytosolic Hsc70 (HSPA8).[1][2] This inhibition disrupts normal protein folding and cellular homeostasis. The cytotoxicity of MKT-077 in cancer cells is largely attributed to the induction of oxidative stress.[3]
2. What are the typical cytotoxic concentrations of MKT-077 in different cancer cell lines?
The cytotoxic effects of MKT-077, as measured by the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines. This variability is influenced by factors such as the metabolic activity and mitochondrial membrane potential of the cells. The table below summarizes reported IC50 values for MKT-077 in a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TT | Medullary Thyroid Carcinoma | 0.74 | [3] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [3] |
| MDA-MB-231 | Breast Cancer | 0.4 ± 0.03 | [4] |
| MCF-7 | Breast Cancer | 0.7 ± 0.2 | [4] |
| General Range | Various Human Cancer Cell Lines | 0.35 - 1.2 | [1] |
3. Why is MKT-077's cytotoxicity a concern in long-term experiments?
In long-term experiments, continuous exposure to cytotoxic compounds like MKT-077 can lead to several confounding factors that may affect the validity of the results:
-
Cumulative Toxicity: Even at concentrations below the IC50, prolonged exposure can lead to a gradual accumulation of cellular damage, eventually leading to cell death.
-
Selection Pressure: Continuous exposure may select for a subpopulation of cells that are resistant to MKT-077, leading to a shift in the genetic and phenotypic makeup of the cell culture over time.
-
Off-Target Effects: Over longer durations, the likelihood of observing off-target effects of the compound increases, which can complicate the interpretation of experimental outcomes.
-
Altered Cellular Metabolism: The mitochondrial targeting of MKT-077 can significantly alter cellular metabolism, which may influence other cellular processes being investigated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Excessive cell death observed at a supposedly sub-toxic concentration in a long-term experiment. | Cumulative toxicity due to continuous exposure. | 1. Intermittent Dosing: Instead of continuous exposure, treat cells with MKT-077 for a defined period, followed by a recovery period in drug-free medium. 2. Dose Reduction: Further lower the concentration of MKT-077 used for the long-term study. A thorough dose-response and time-course experiment is recommended to determine the optimal concentration for long-term viability. |
| Loss of compound efficacy over time. | Development of a resistant cell population. | 1. Monitor Resistance Markers: If known, periodically check for the expression of resistance markers. 2. Limit Passage Number: Use cells with a low passage number for long-term experiments to minimize the risk of selecting for resistant populations. 3. Consider Combination Therapy: In some research contexts, combining MKT-077 with other non-toxic compounds might help to prevent the emergence of resistance. |
| Inconsistent results between replicate long-term experiments. | Variability in cell health, seeding density, or compound stability. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition. 2. Freshly Prepare MKT-077: Prepare fresh working solutions of MKT-077 from a frozen stock for each experiment to ensure consistent potency. 3. Monitor Mitochondrial Health: Periodically assess mitochondrial membrane potential or reactive oxygen species (ROS) levels to monitor the baseline health of your cells. |
| Observed cellular effects are not consistent with the known mechanism of MKT-077. | Potential off-target effects are becoming prominent in the long-term setting. | 1. Use a Rescue Agent: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help to determine if the observed effects are primarily due to oxidative stress, a key downstream effect of MKT-077.[3] 2. Employ Control Compounds: Use a structurally related but inactive analogue of MKT-077, if available, to distinguish specific from non-specific effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Sub-Toxic Concentration of MKT-077 for Long-Term Experiments
Objective: To identify the highest concentration of MKT-077 that can be tolerated by a specific cell line for a prolonged period without significant loss of viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MKT-077 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the planned duration of the experiment (e.g., 7-14 days).
-
Serial Dilution of MKT-077: Prepare a series of dilutions of MKT-077 in complete cell culture medium. It is recommended to start with a concentration range that brackets the known IC50 value for your cell line and extends to much lower concentrations.
-
Treatment: The following day, replace the medium in the wells with the medium containing the different concentrations of MKT-077. Include a vehicle control (medium with the same concentration of DMSO as the highest MKT-077 concentration).
-
Long-Term Incubation and Monitoring:
-
Incubate the plate under standard cell culture conditions.
-
At regular intervals (e.g., every 48-72 hours), perform a partial media change with freshly prepared MKT-077-containing or vehicle control medium.
-
At each time point (e.g., Day 2, 4, 7, 10, 14), measure cell viability in a subset of the wells using your chosen viability assay.
-
-
Data Analysis:
-
Normalize the viability of the treated cells to the vehicle control at each time point.
-
Plot cell viability against MKT-077 concentration for each time point.
-
The optimal sub-toxic concentration will be the highest concentration that maintains a high percentage of cell viability (e.g., >90%) throughout the entire experimental duration.
-
Protocol 2: Mitigating MKT-077-Induced Oxidative Stress with N-acetylcysteine (NAC)
Objective: To determine if the cytotoxic effects of MKT-077 in a long-term experiment can be mitigated by co-treatment with the antioxidant N-acetylcysteine (NAC).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MKT-077 stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
-
24-well or 6-well cell culture plates
-
Cell viability assay reagent or method for cell counting
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density for the duration of the experiment.
-
Treatment Groups: Prepare the following treatment groups in complete cell culture medium:
-
Vehicle Control (DMSO)
-
MKT-077 at the desired concentration
-
NAC alone (a typical starting concentration is 5 mM)[3]
-
MKT-077 + NAC
-
-
Treatment Application: Replace the existing medium with the prepared treatment media.
-
Long-Term Culture and Maintenance:
-
Incubate the cells under standard conditions.
-
Perform regular media changes with freshly prepared treatment media as determined by the needs of the cell line.
-
-
Assessment of Viability: At the end of the experiment, assess cell viability using a suitable method (e.g., trypan blue exclusion, automated cell counting, or a plate-based viability assay).
-
Data Analysis: Compare the viability of cells treated with MKT-077 alone to those co-treated with MKT-077 and NAC. A significant increase in viability in the co-treated group would indicate that oxidative stress is a major contributor to MKT-077's long-term cytotoxicity and that NAC can effectively mitigate this effect.
Visualizations
References
- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of D77 Against HIV-1 Strains
This guide provides a comprehensive comparison of the antiviral activity of the novel inhibitor D77 against Human Immunodeficiency Virus Type 1 (HIV-1). It is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics. The guide details the mechanism of action of this compound, its in vitro efficacy, and cytotoxicity, alongside a comparison with established HIV-1 integrase inhibitors.
This compound: A Novel Inhibitor of HIV-1 Integrase
This compound is a benzoic acid derivative identified as a novel inhibitor of HIV-1.[1] Its full chemical name is 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid.[1] this compound exerts its antiviral activity by targeting a crucial interaction for viral replication: the binding of HIV-1 integrase (IN) to the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] This interaction is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 life cycle.[2][3] By disrupting the IN-LEDGF/p75 complex, this compound effectively blocks this integration step.[1]
Comparative Antiviral Activity and Cytotoxicity
The in vitro antiviral activity of this compound was evaluated and compared with commercially available HIV-1 integrase strand transfer inhibitors (INSTIs), including raltegravir, elvitegravir, and dolutegravir. The efficacy of these compounds is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of host cells. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's safety margin.
| Compound | Target | IC50 | CC50 | Therapeutic Index (TI) |
| This compound | HIV-1 IN-LEDGF/p75 Interaction | Micromolar (µM) range[1] | Not Reported | Not Reported |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | 0.51 nM (in PBMCs)[1] | > 10 µM | > 19,608 |
| Elvitegravir | HIV-1 Integrase (Strand Transfer) | 0.9 nM[1] | > 10 µM | > 11,111 |
| Dolutegravir | HIV-1 Integrase (Strand Transfer) | 0.51 nM (in PBMCs)[1] | > 10 µM | > 19,608 |
Note: Specific IC50 and CC50 values for this compound were not available in the reviewed literature, which only stated an IC50 in the micromolar range and noted cytotoxicity.[1] The values for raltegravir, elvitegravir, and dolutegravir are provided for comparative context and are derived from studies assessing their activity against wild-type HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs).
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiviral activity and cytotoxicity of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5][6]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well cell culture plates
-
Adherent cells
-
Test compound (this compound or other inhibitors)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Orbital shaker
-
Microplate reader
Procedure:
-
Seed adherent cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The following day, treat the cells with serial dilutions of the test compound and include untreated control wells.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, carefully aspirate the media from the wells.[4]
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[6]
-
Incubate the plate at 37°C for 3 hours.[6]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]
-
Read the absorbance at 590 nm using a microplate reader within 1 hour.[4][6]
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
HIV-1 p24 Antigen ELISA for Antiviral Activity
The HIV-1 p24 antigen capture ELISA is used to quantify the amount of p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
HIV-1 p24 ELISA Kit (commercial kits are widely available)
-
Cell culture supernatants from HIV-1 infected cells treated with the test compound
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HIV-1 p24 ELISA kit being used.
-
Typically, microtiter wells are pre-coated with a murine anti-HIV-1 p24 capture antibody.
-
Add cell culture supernatants (containing the p24 antigen) to the wells.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound components.
-
Add a biotinylated mouse anti-HIV-1 p24 antibody, which then binds to the captured p24 antigen.
-
After another wash step, add streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated antibody.
-
Following a final wash, add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of p24 antigen in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant p24 antigen. The IC50 value is the concentration of the inhibitor that reduces p24 production by 50% compared to untreated infected cells.
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound, which involves the disruption of the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Integrase, LEDGF/p75 and HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lentiviral Integrase Binding Protein LEDGF/p75 and HIV-1 Replication [dash.harvard.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Evaluating D77: A Comparative Guide to a Novel HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the investigational HIV-1 integrase inhibitor, D77, against established integrase strand transfer inhibitors (INSTIs). Due to the current lack of publicly available data on this compound, this document serves as a template for analysis, outlining the key experimental data and comparisons necessary for a comprehensive assessment. The established INSTIs—Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir—will be used as benchmarks.
Introduction to HIV-1 Integrase Inhibitors
HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication.[1][2][3] Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the establishment of a productive infection.[4][5][6] This class of antiretroviral drugs has become a cornerstone of modern HIV therapy due to their high potency and favorable safety profile.[7][8][9] The evolution of INSTIs from first-generation (Raltegravir, Elvitegravir) to second-generation (Dolutegravir, Bictegravir) has been marked by improvements in the barrier to resistance.[10] A novel compound like this compound would be expected to demonstrate significant advantages over existing therapies.
Mechanism of Action
All approved INSTIs are classified as integrase strand transfer inhibitors. They function by binding to the active site of the integrase enzyme and chelating the divalent metal ions (Mg2+) that are essential for its catalytic activity.[2][4][11] This action prevents the covalent linkage of the viral DNA to the host chromosome.[4][5]
Caption: HIV life cycle and the mechanism of action of INSTIs.
Comparative Efficacy
The in vitro efficacy of an INSTI is a primary indicator of its potential clinical utility. This is typically measured by the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50) in cellular assays.
Table 1: In Vitro Efficacy of Integrase Inhibitors
| Integrase Inhibitor | IC50 (nM) - Strand Transfer | EC50 (nM) - HIV-1 Replication in T-cells |
| Raltegravir | 2-7 | 10-20 |
| Elvitegravir | 5-10 | 1-5 |
| Dolutegravir | 1-3 | 0.5-2 |
| Bictegravir | 2-5 | 1-3 |
| This compound (Hypothetical) | <1 | <0.5 |
Note: The data for this compound is hypothetical and represents a target profile for a next-generation inhibitor.
Resistance Profiles
A significant challenge with antiretroviral therapy is the emergence of drug-resistant viral strains.[12] First-generation INSTIs are susceptible to resistance mutations, primarily at positions Y143, Q148, and N155 of the integrase enzyme.[11][12] Second-generation INSTIs, like Dolutegravir, have a higher genetic barrier to resistance.[10][13]
Table 2: Fold Change in EC50 Against Common INSTI-Resistant Mutants
| Mutation | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir | This compound (Hypothetical) |
| Y143R | >100 | >100 | <5 | <5 | <2 |
| Q148H | >100 | >100 | ~10 | ~10 | <3 |
| N155H | >100 | >100 | <5 | <5 | <2 |
| G140S + Q148H | >100 | >100 | ~15 | ~15 | <5 |
Note: The data for this compound is hypothetical and represents a target resistance profile for a next-generation inhibitor.
Caption: Resistance pathways for different generations of INSTIs.
Experimental Protocols
A. Integrase Strand Transfer Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Methodology:
-
Reagents: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide mimicking the viral DNA end), acceptor DNA substrate (target DNA), and assay buffer containing MgCl2.[1]
-
Procedure:
-
Integrase is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The donor and acceptor DNA substrates are added to initiate the reaction.
-
The reaction is allowed to proceed at 37°C.
-
The reaction products (integrated DNA) are quantified, often using methods like ELISA or fluorescence resonance energy transfer (FRET).[14][15]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the integrase strand transfer assay.
B. Cell-Based HIV-1 Replication Assay (EC50 Determination)
This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a cellular context.
Methodology:
-
Cell Line: A susceptible T-cell line (e.g., MT-4 cells) is used.
-
Virus: A laboratory-adapted strain of HIV-1 is used for infection.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the inhibitor.
-
The cells are then infected with a known amount of HIV-1.
-
After several days of incubation, viral replication is measured by quantifying a viral marker, such as p24 antigen in the supernatant (ELISA) or reverse transcriptase activity.[16]
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the inhibitor concentration.
C. Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the replication assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Methodology:
-
Procedure: Uninfected cells are incubated with the same concentrations of the inhibitor as in the replication assay.
-
Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) that measures mitochondrial activity.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. The therapeutic index (TI) is then determined as the ratio of CC50 to EC50.
Conclusion
The evaluation of a novel HIV-1 integrase inhibitor like this compound requires a rigorous comparison against established drugs in its class. The key determinants of its potential success will be its in vitro potency, its barrier to the development of resistance, and its safety profile. The experimental protocols outlined in this guide provide a standardized approach to generating the necessary data for a comprehensive assessment. Should this compound demonstrate superior characteristics, particularly against resistant viral strains, it would represent a significant advancement in HIV therapy.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety [scite.ai]
- 8. Meta-analysis shows superiority of integrase inhibitors in first-line HIV therapy and benefits for people changing treatment due to resistance | aidsmap [aidsmap.com]
- 9. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 10. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D77 and Other Cannabinoid Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel cannabinoid ligand D77 with other well-established cannabinoid receptor ligands. This analysis is supported by experimental data and detailed methodologies to assist in the selection of appropriate tools for cannabinoid research.
The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, their endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention.[1][2] The development of novel ligands with specific receptor affinities and functional profiles is crucial for advancing our understanding of this complex system and for the development of new drugs. This compound has recently emerged as a non-selective fluorescent ligand for both CB1 and CB2 receptors, offering a valuable tool for studying ligand-receptor interactions.[3][4] This guide compares the binding characteristics of this compound with other commonly used cannabinoid ligands and provides an overview of their signaling pathways and the experimental methods used for their characterization.
Comparative Analysis of Cannabinoid Ligand Binding Affinities
The affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a critical parameter for its characterization. The following table summarizes the reported binding affinities of this compound and other key cannabinoid ligands for the human CB1 and CB2 receptors. This compound demonstrates nanomolar affinity for both CB1 and CB2 receptors, positioning it as a high-affinity non-selective ligand.[3]
| Ligand | Receptor | Ki (nM) | Ligand Type |
| This compound | hCB1 | Nanomolar range | Synthetic Fluorescent Ligand |
| hCB2 | Nanomolar range | ||
| Anandamide (AEA) | hCB1 | ~70 | Endocannabinoid |
| 2-Arachidonoylglycerol (2-AG) | hCB1 | ~10,000 | Endocannabinoid |
| Δ⁹-Tetrahydrocannabinol (THC) | hCB1/hCB2 | Partial Agonist | Phytocannabinoid |
| WIN-55,212-2 | hCB1/hCB2 | Mixed Agonist | Synthetic Cannabinoid |
| CP-55,940 | hCB1/hCB2 | Agonist | Synthetic Cannabinoid |
Note: Specific Ki values for THC, WIN-55,212-2, and CP-55,940 can vary depending on the experimental conditions and assay used. The table indicates their general classification.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[5][6] Activation of these receptors initiates a cascade of intracellular signaling events, with the canonical pathway involving the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, cannabinoid ligands can also exhibit functional selectivity or biased agonism, where they preferentially activate certain signaling pathways over others.[7] This can lead to the activation of other pathways, including the mitogen-activated protein kinase (MAPK) cascade and modulation of ion channels.[7][8]
Caption: Canonical signaling pathway of cannabinoid receptors.
Experimental Protocols
The characterization of cannabinoid ligands like this compound relies on a variety of in vitro assays to determine their binding and functional properties.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
-
Incubation: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is increased upon receptor activation.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test agonist (e.g., this compound) in the presence of GDP and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins on the filter is measured by scintillation counting.
-
Data Analysis: The data are plotted as specific binding versus agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.
-
Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of the test agonist (e.g., this compound).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.
-
Data Analysis: The results are analyzed to determine the IC50 of the agonist in inhibiting forskolin-stimulated cAMP accumulation.
Conclusion
This compound represents a valuable addition to the toolkit of cannabinoid researchers. Its high-affinity, non-selective, and fluorescent nature makes it a versatile probe for studying both CB1 and CB2 receptors.[3] Understanding the comparative binding affinities and functional activities of this compound alongside other well-characterized ligands is essential for designing and interpreting experiments aimed at unraveling the complexities of the endocannabinoid system. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable characterization of novel cannabinoid ligands, ultimately contributing to the development of new therapeutic strategies targeting this important signaling system.
References
- 1. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Type 1 Cannabinoid Receptor Ligands Display Functional Selectivity in a Cell Culture Model of Striatal Medium Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D77: A Non-Selective Ligand for Cannabinoid Receptors CB1 and CB2
For Immediate Release
A comprehensive analysis of the fluorescent ligand D77 confirms its non-selective binding to both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This guide provides a detailed comparison of this compound's binding affinity with other well-established cannabinoid receptor ligands, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Comparative Binding Affinity Analysis
The specificity of this compound was evaluated in a time-resolved Förster resonance energy transfer (TR-FRET) kinetic ligand-binding assay. The equilibrium dissociation constants (Kd) for this compound were determined to be 437 ± 22 nM for the truncated human CB1 receptor and 370 ± 16 nM for the full-length human CB2 receptor, indicating a comparable affinity for both receptors.[1] This non-selective profile is further illustrated when compared to a panel of standard CB1 and CB2 receptor ligands.
The following table summarizes the binding affinities (pKi) of this compound and several comparator compounds at both CB1 and CB2 receptors, as determined by equilibrium competition experiments using this compound as the fluorescent tracer.
| Compound | pKi at CB1 Receptor | pKi at CB2 Receptor | Selectivity Profile |
| This compound | 6.36 | 6.43 | Non-selective |
| Rimonabant | 8.73 | 6.20 | CB1 Selective Antagonist |
| SR144528 | 6.21 | 8.44 | CB2 Selective Antagonist |
| CP55940 | 8.92 | 8.24 | Non-selective Agonist |
| WIN55212-2 | 8.01 | 8.66 | Non-selective Agonist |
Data sourced from a TR-FRET kinetic ligand-binding assay.[2]
Experimental Protocols
The determination of the binding affinities was conducted using a robust TR-FRET kinetic ligand-binding assay.
Materials:
-
Cell Membranes: T-REx™-293 cell membranes expressing SNAP-tagged human CB1R (truncated, 91-472) or full-length CB2R.
-
Fluorescent Ligand: this compound (NBD-Δ⁸-THC).
-
Comparator Ligands: Rimonabant, SR144528, CP55940, WIN55212-2.
-
Assay Buffer: Hanks Balanced Salt Solution (HBSS) containing 5mM HEPES, 0.5% BSA, and 0.02% pluronic F-127, pH 7.4.
-
Assay Plates: White 384-well OptiPlate plates.
-
Plate Reader: PHERAstar FSX microplate reader or equivalent with TR-FRET capabilities.
Procedure:
-
Membrane Preparation: Cell membranes were preincubated with 400 μM of GppNHp prior to the assay.
-
Saturation Binding Studies:
-
To determine the Kd of this compound, six concentrations of this compound (ranging from 31.25 to 1000 nM) were added to wells containing 1 μg of cell membranes in a total volume of 40 μL.[2]
-
Non-specific binding was determined in the presence of a saturating concentration of either rimonabant (3 μM) for CB1R or SR144528 (1 μM) for CB2R.[1][2]
-
Plates were incubated at 37°C with gentle agitation.
-
-
Competition Binding Kinetics:
-
Data Acquisition: The TR-FRET signal was measured using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
IC₅₀ values were obtained from the competition binding curves.
-
The Cheng-Prusoff equation was used to calculate the Ki values from the IC₅₀ values.[2]
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of CB1 and CB2 receptor signaling, the following diagrams are provided.
References
Cross-Validation of Doxycycline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Doxycycline (identified as D77 on certain tablet formulations) with alternative therapeutic agents. Experimental data is presented to support the cross-validation of its multifaceted activities, including antibacterial, anti-inflammatory, and antiparasitic effects. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Antibacterial Mechanism of Action: Inhibition of Protein Synthesis
Doxycycline, a member of the tetracycline class of antibiotics, exerts its primary antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism is highly selective for prokaryotic ribosomes, minimizing off-target effects in human cells.
Binding to the 30S Ribosomal Subunit
The core mechanism involves the reversible binding of Doxycycline to the 16S rRNA of the 30S ribosomal subunit. This interaction physically blocks the A-site of the ribosome, preventing the binding of aminoacyl-tRNA and thereby halting the elongation of the polypeptide chain.
dot
Caption: Doxycycline binds to the A-site of the 30S ribosomal subunit, inhibiting protein synthesis.
Comparative Quantitative Data
| Antibiotic | Target Organism | IC50 (µg/mL) | Primary Mechanism of Action | Reference |
| Doxycycline | Chlamydophila psittaci | 0.497 | Inhibition of protein synthesis (30S subunit) | [1] |
| Minocycline | Not specified | Not specified | Inhibition of protein synthesis (30S subunit) | |
| Azithromycin | Chlamydia trachomatis | Comparable to Doxycycline | Inhibition of protein synthesis (50S subunit) | [2] |
Note: IC50 values can vary significantly based on the bacterial species and the specific assay conditions. The value for C. psittaci is for the inhibition of intracellular multiplication, not a direct measure of protein synthesis inhibition in a cell-free system.
Anti-inflammatory Properties
Beyond its antimicrobial activity, Doxycycline exhibits significant anti-inflammatory effects, which are particularly relevant in the treatment of conditions like acne and rosacea.
Signaling Pathways Modulated by Doxycycline
Doxycycline's anti-inflammatory mechanism is multifactorial and includes the downregulation of pro-inflammatory cytokines and the inhibition of matrix metalloproteinases (MMPs).
dot
Caption: Doxycycline's anti-inflammatory effects via inhibition of key signaling pathways.
Comparative Anti-inflammatory Efficacy
Studies have shown that both Doxycycline and Minocycline possess anti-inflammatory properties. While direct quantitative comparisons of their effects on cytokine inhibition are limited, their clinical efficacy in inflammatory conditions suggests a similar mechanism of action.
| Drug | Key Anti-inflammatory Effects |
| Doxycycline | - Downregulation of TNF-α, IL-1β, and IL-6- Inhibition of matrix metalloproteinases (MMPs) |
| Minocycline | - Downregulation of pro-inflammatory cytokines- Inhibition of inducible nitric oxide synthase (iNOS) |
Antiparasitic Mechanism of Action
Doxycycline is also utilized for the prophylaxis and treatment of malaria. Its mechanism of action against the Plasmodium parasite is distinct from its antibacterial effects.
Targeting the Apicoplast
Doxycycline's antimalarial activity is attributed to its ability to inhibit protein synthesis within the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. The apicoplast has its own prokaryotic-like ribosome, making it a selective target for tetracycline-class antibiotics.
dot
Caption: Doxycycline targets the apicoplast ribosome in Plasmodium, leading to parasite death.
Comparative Antimalarial Efficacy
Clinical trials have demonstrated the efficacy of Doxycycline for malaria prophylaxis.
| Antimalarial Agent | Protective Efficacy vs. P. falciparum | Reference |
| Doxycycline | 99% (95% CI, 94% to 100%) | [3][4] |
| Mefloquine | 100% (95% CI, 96% to 100%) | [3][4] |
| Chloroquine | Varies by region due to resistance | [5] |
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This protocol is adapted from standard filter binding assays used to determine the binding affinity of ligands to macromolecules.
Objective: To quantify the binding of radiolabeled Doxycycline to bacterial 70S ribosomes.
Materials:
-
Bacterial 70S ribosomes
-
[³H]-Doxycycline
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass microfiber filters (as support)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes with varying concentrations of [³H]-Doxycycline in binding buffer. Include a control with no ribosomes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pre-wet the nitrocellulose and glass microfiber filters with wash buffer. Assemble the filtration apparatus.
-
Sample Application: Apply the reaction mixture to the filter under vacuum. The ribosomes and any bound [³H]-Doxycycline will be retained on the nitrocellulose filter, while unbound [³H]-Doxycycline will pass through.
-
Washing: Wash the filters with 3 x 1 mL of cold wash buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]-Doxycycline as a function of the free [³H]-Doxycycline concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using non-linear regression).
dot
Caption: Experimental workflow for a ribosome filter binding assay.
In Vitro Transcription/Translation (IVTT) Assay for Antibiotic Inhibition
Objective: To determine the IC50 of Doxycycline for bacterial protein synthesis.
Materials:
-
Bacterial IVTT kit (e.g., E. coli S30 extract system)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Doxycycline and other test antibiotics
-
Nuclease-free water
-
Appropriate substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up the IVTT reactions according to the manufacturer's protocol. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Antibiotic Addition: Add a serial dilution of Doxycycline (and other comparator antibiotics) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Reporter Assay: Add the substrate for the reporter enzyme to each well and incubate as required.
-
Measurement: Measure the signal (luminescence or absorbance) from each well.
-
Data Analysis: Normalize the signal from the antibiotic-treated wells to the positive control. Plot the percentage of protein synthesis inhibition as a function of the antibiotic concentration. The IC50 value is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Measurement of Cytokine Inhibition by ELISA
Objective: To quantify the effect of Doxycycline on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Immune cells (e.g., macrophages or peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Doxycycline
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Culture: Plate the immune cells in a 96-well plate and allow them to adhere.
-
Doxycycline Treatment: Pre-treat the cells with various concentrations of Doxycycline for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokine in each sample. Plot the cytokine concentration as a function of the Doxycycline concentration to determine the inhibitory effect.
Conclusion
The mechanism of action of Doxycycline is well-established, primarily involving the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This guide provides a comparative overview of its efficacy and mechanism against relevant alternatives. Furthermore, its anti-inflammatory and antiparasitic properties contribute to its broad therapeutic utility. The provided experimental protocols offer a foundation for further in-depth investigation and cross-validation of Doxycycline's multifaceted pharmacological profile. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acpjournals.org [acpjournals.org]
- 4. Mefloquine compared with doxycycline for the prophylaxis of malaria in Indonesian soldiers. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of D77 in Different Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of the anti-HIV-1 inhibitor D77 in different cell lines. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antiretroviral compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's performance.
Efficacy of this compound in T-lymphoid Cell Lines
This compound is an anti-HIV-1 inhibitor that uniquely targets the interaction between the viral integrase (IN) and the cellular Lens Epithelium-Derived Growth Factor (LEDGF/p75), a critical host protein for viral replication. The efficacy of this compound has been evaluated in different human T-lymphoid cell lines, which are standard models for studying HIV-1 infection in vitro.
The 50% effective concentration (EC50) of this compound, which represents the concentration of the drug that inhibits 50% of viral replication, has been determined in MT-4 and C8166 cells. These values provide a quantitative measure of the compound's potency in these specific cellular contexts.
| Cell Line | Virus Strain | EC50 (µg/mL) |
| MT-4 | HIV-1 (IIIB) | 23.8 |
| C8166 | HIV-1 (IIIB) | 5.03 |
Table 1: Efficacy of this compound in MT-4 and C8166 Cell Lines. The table shows the reported EC50 values for this compound against the HIV-1 (IIIB) strain in two different T-lymphoid cell lines.
The data indicates that this compound is significantly more potent in C8166 cells compared to MT-4 cells, with an approximately 4.7-fold lower EC50 value. The reasons for this difference in efficacy could be multifactorial, including variations in cellular uptake of the compound, differences in the expression levels of LEDGF/p75 or other host factors, or distinct characteristics of the cell lines that influence HIV-1 replication dynamics.
Comparison with Alternative Anti-HIV-1 Inhibitors
-
Integrase Strand Transfer Inhibitors (INSTIs): This class of drugs, which includes approved therapeutics like Raltegravir, Dolutegravir, and Bictegravir, directly targets the catalytic activity of the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host genome. This compound, while also targeting integrase, has a different mechanism by disrupting a protein-protein interaction essential for the integration process, which could be advantageous in overcoming resistance to traditional INSTIs.
-
Reverse Transcriptase Inhibitors (RTIs): These drugs, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), block the conversion of the viral RNA genome into DNA.
-
Protease Inhibitors (PIs): PIs inhibit the viral protease enzyme, which is crucial for the maturation of new, infectious virus particles.
-
Entry Inhibitors: This class of drugs prevents the virus from entering the host cell.
The unique mechanism of this compound as an inhibitor of the IN-LEDGF/p75 interaction makes it a valuable research tool and a potential candidate for development, especially in the context of drug-resistant HIV-1 strains.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to determine the anti-HIV-1 efficacy of a compound like this compound in a cell line such as MT-4.
Cell Culture and Virus
-
Cell Line Maintenance: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock Preparation: A stock of HIV-1 (e.g., strain IIIB) is prepared by infecting MT-4 cells and harvesting the culture supernatant when a high level of cytopathic effect (CPE) is observed. The virus titer is determined, typically as the 50% tissue culture infectious dose (TCID50).
Anti-HIV-1 Activity Assay
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Infection and Treatment: 100 µL of HIV-1 suspension (at a multiplicity of infection of 0.01) is added to the wells containing the cells. Immediately after, 100 µL of the diluted this compound solution is added to the respective wells. Control wells with virus and no drug, and mock-infected cells with no virus and no drug, are also included.
-
Incubation: The plate is incubated for 4-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for determining the anti-HIV-1 efficacy of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, inhibiting the HIV-1 integrase-LEDGF/p75 interaction.
A Comparative Analysis of the Investigational Drug D77 and Established Antiretroviral Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical investigational antiretroviral agent D77 with currently known and approved antiretroviral drugs. The analysis is based on a plausible, scientifically-grounded profile for this compound as a novel entry inhibitor, designed to address the need for new therapeutic options in the face of evolving HIV-1 resistance. This document presents key efficacy and safety data in a comparative format, details the experimental protocols used to generate such data, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
For the purpose of this comparative study, this compound is conceptualized as a novel, orally bioavailable small molecule HIV-1 entry inhibitor. Its unique mechanism of action involves binding to a highly conserved allosteric site on the viral envelope glycoprotein gp120. This binding event induces a conformational lock, preventing the interaction of gp120 with the CD4 receptor on host T-cells, thereby blocking the initial and most critical step of viral entry. This mechanism differs from existing attachment inhibitors that target the CD4 binding site directly.
Comparative Efficacy and Safety
The following tables summarize the in vitro efficacy, clinical efficacy, and safety profiles of this compound in comparison to representative drugs from established and novel antiretroviral classes. Data for established drugs are based on published clinical trial results and in vitro studies. The data for this compound are hypothetical, representing the expected profile of a promising new antiretroviral candidate.
Table 1: Comparative In Vitro Antiviral Activity
| Drug Class | Representative Drug(s) | Mechanism of Action | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Novel Entry Inhibitor | This compound (Hypothetical) | Allosteric gp120 Inhibitor | 0.5 - 2.0 | >50 | >25,000 |
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Tenofovir Alafenamide | Chain termination of reverse transcription | 5 - 15 | >100 | >6,600 |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Doravirine | Allosteric inhibition of reverse transcriptase | 10 - 20 | >10 | >500 |
| Protease Inhibitor (PI) | Darunavir | Inhibition of viral protease | 1 - 5 | >100 | >20,000 |
| Integrase Strand Transfer Inhibitor (INSTI) | Dolutegravir | Inhibition of viral integrase | 0.5 - 2.5 | >50 | >20,000 |
| Attachment Inhibitor | Fostemsavir | gp120 attachment inhibitor[1] | 1.5 - 40 | >100 | >2,500 |
| Capsid Inhibitor | Lenacapavir | Multi-stage capsid lifecycle inhibitor[2][3] | 0.01 - 0.3 | >50 | >160,000 |
Table 2: Comparative Clinical Efficacy (Phase II/III Trial Data)
| Drug Class | Representative Drug(s) | Viral Load Reduction (log10 copies/mL) at Week 48 | Proportion Achieving Undetectable Viral Load (<50 copies/mL) at Week 48 | Mean CD4+ T-cell Count Increase (cells/µL) at Week 48 |
| Novel Entry Inhibitor | This compound (Hypothetical) | >2.0 | ~85-90% | ~150-200 |
| NRTI-based regimen | Tenofovir/Emtricitabine + INSTI | >2.0 | ~90% | ~200-250 |
| NNRTI-based regimen | Doravirine + NRTIs | >2.0 | ~84% | ~150-200 |
| PI-based regimen | Darunavir/cobicistat + NRTIs | >2.0 | ~85% | ~150-200 |
| INSTI-based regimen | Dolutegravir + NRTIs | >2.0 | >90% | ~230[4] |
| Attachment Inhibitor | Fostemsavir (in treatment-experienced patients) | 0.8 - 1.2 | ~60% | ~100-140 |
| Capsid Inhibitor | Lenacapavir (in treatment-experienced patients) | >2.0 | ~83%[1] | ~122[1] |
Table 3: Comparative Safety and Tolerability Profile
| Drug Class | Representative Drug(s) | Common Adverse Events | Serious Adverse Events (Rare) |
| Novel Entry Inhibitor | This compound (Hypothetical) | Headache, nausea, diarrhea (generally mild and transient) | Potential for hypersensitivity reactions (under investigation) |
| NRTI | Tenofovir Alafenamide | Nausea, diarrhea, headache | Renal impairment, decreased bone mineral density (less common with TAF than TDF) |
| NNRTI | Doravirine | Dizziness, abnormal dreams, rash | Severe skin reactions (e.g., Stevens-Johnson syndrome) |
| PI | Darunavir | Diarrhea, nausea, rash, headache | Hepatotoxicity, metabolic complications (hyperlipidemia, insulin resistance) |
| INSTI | Dolutegravir | Insomnia, headache, dizziness | Hypersensitivity reactions, hepatotoxicity, depression |
| Attachment Inhibitor | Fostemsavir | Nausea, diarrhea, headache | QTc prolongation, immune reconstitution syndrome |
| Capsid Inhibitor | Lenacapavir | Injection site reactions, nausea | Immune reconstitution syndrome |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for the evaluation of novel antiretroviral candidates like this compound.
HIV-1 Infectivity Assay (TZM-bl Cell Line)
This assay quantifies the ability of a compound to inhibit viral entry and replication.
-
Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-responsive luciferase and β-galactosidase reporter genes).
-
Virus: Laboratory-adapted or clinical isolate of HIV-1.
-
Protocol:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) and known antiretroviral drugs.
-
Pre-incubate the cells with the diluted compounds for 1-2 hours.
-
Add a standardized amount of HIV-1 to each well.
-
Incubate for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.
-
Cytotoxicity Assay (MTT or MTS Assay)
This assay assesses the toxicity of the compound to the host cells.
-
Cell Line: TZM-bl or other relevant cell lines (e.g., PBMCs).
-
Protocol:
-
Seed cells in 96-well plates and incubate overnight.
-
Add serial dilutions of the test compound.
-
Incubate for the same duration as the infectivity assay (e.g., 48 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the drug concentration.
-
Mechanism of Action - Time-of-Addition Assay
This assay helps to determine the stage of the HIV-1 replication cycle that is inhibited by the compound.
-
Cell Line and Virus: As in the infectivity assay.
-
Protocol:
-
Synchronize HIV-1 infection by pre-chilling cells and virus at 4°C, allowing binding but not fusion.
-
Warm the cells to 37°C to initiate fusion and entry.
-
Add the test compound at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Reference inhibitors for different stages are used as controls (e.g., Enfuvirtide for entry, Nevirapine for reverse transcription, Raltegravir for integration).
-
After 48 hours, measure reporter gene expression as in the infectivity assay.
-
The time point at which the compound loses its inhibitory effect indicates the stage of the viral lifecycle it targets. For this compound, inhibition would be expected to be lost if added after the initial binding and entry steps.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound.
HIV-1 Entry and Mechanism of Action of Entry Inhibitors
Caption: HIV-1 entry pathway and points of inhibition by various entry inhibitors.
General Antiretroviral Drug Development Workflow
References
Independent Verification of Pembrolizumab's Inhibitory Effects: A Comparative Guide for Researchers
For Immediate Release
This publication provides an objective comparison of the inhibitory effects of pembrolizumab, a programmed death receptor-1 (PD-1) blocking antibody, with alternative immunotherapies for the first-line treatment of metastatic non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of supporting experimental data from key clinical trials.
Executive Summary
Pembrolizumab, marketed as KEYTRUDA®, is a humanized monoclonal antibody that has become a cornerstone of cancer immunotherapy.[1][2][3] Its primary mechanism of action involves the blockade of the PD-1 pathway, thereby reactivating T lymphocytes to recognize and eliminate tumor cells.[1][2][3] The recent MK-3475A-D77 (D77) clinical trial investigated a subcutaneous formulation of pembrolizumab, demonstrating noninferiority to the established intravenous administration. This guide will delve into the inhibitory effects of pembrolizumab as observed in the this compound trial and compare its efficacy with other leading first-line immunotherapy regimens for metastatic NSCLC.
Comparative Efficacy of First-Line Immunotherapies for Metastatic NSCLC
The following tables summarize key efficacy data from the this compound trial and other pivotal studies of first-line immunotherapy combinations in patients with metastatic NSCLC without EGFR or ALK genomic tumor aberrations.
| Table 1: Efficacy of Subcutaneous vs. Intravenous Pembrolizumab + Chemotherapy (this compound Trial) | |
| Endpoint | Subcutaneous Pembrolizumab + Chemo |
| Objective Response Rate (ORR) | 45.4% |
| Median Duration of Response (DOR) | 9.1 months |
| Median Progression-Free Survival (PFS) | 8.1 months |
| Table 2: Efficacy of Alternative First-Line Immunotherapy Regimens | |||
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| KEYNOTE-189 | Pembrolizumab + Pemetrexed-Platinum Chemotherapy | 48.0% | 9.0 months |
| CheckMate 227 (PD-L1 ≥1%) | Nivolumab + Ipilimumab | 36% | 5.1 months |
| CheckMate 9LA | Nivolumab + Ipilimumab + Chemotherapy (2 cycles) | 38% | Not Reported |
| IMpower150 | Atezolizumab + Bevacizumab + Carboplatin + Paclitaxel | 55% | 8.5 months |
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
Pembrolizumab functions by disrupting the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells.[1][2][3] This interaction serves as an immune checkpoint, suppressing T-cell activity and allowing cancer cells to evade immune surveillance. By blocking this "off switch," pembrolizumab unleashes the anti-tumor activity of the immune system.
Caption: PD-1/PD-L1 Signaling Pathway and Pembrolizumab's Mechanism of Action.
Experimental Protocols
MK-3475A-D77 Trial Methodology
The MK-3475A-D77 study was a randomized, open-label, Phase 3 trial designed to evaluate the pharmacokinetics, efficacy, and safety of subcutaneous pembrolizumab in combination with chemotherapy compared to intravenous pembrolizumab with chemotherapy in patients with previously untreated metastatic NSCLC.
Patient Population:
-
Adults with metastatic squamous or non-squamous NSCLC.
-
No prior systemic treatment for metastatic disease.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
-
No EGFR or ALK genomic tumor aberrations.
Treatment Arms:
-
Subcutaneous Arm: Subcutaneous pembrolizumab administered every six weeks plus platinum-based chemotherapy.
-
Intravenous Arm: Intravenous pembrolizumab administered every six weeks plus platinum-based chemotherapy.
Key Assessments:
-
Primary Endpoints: Area under the curve (AUC) of pembrolizumab exposure and trough concentration (Ctrough) of pembrolizumab at steady state.
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
-
Imaging: Tumor assessments were performed at baseline and then every 9 weeks for the first year, and every 12 weeks thereafter.
-
Statistical Analysis: The primary pharmacokinetic endpoints were evaluated for noninferiority. Efficacy endpoints were analyzed using methods appropriate for time-to-event and binary data.
Caption: Experimental Workflow of the MK-3475A-D77 Clinical Trial.
Conclusion
The data from the MK-3475A-D77 trial confirm that a subcutaneous formulation of pembrolizumab, in combination with chemotherapy, offers a noninferior pharmacokinetic profile and comparable efficacy and safety to the intravenous formulation for the first-line treatment of metastatic NSCLC. When compared to other first-line immunotherapy regimens, pembrolizumab-based therapies, whether administered intravenously or subcutaneously, demonstrate robust efficacy. The choice of a specific regimen will likely depend on a variety of factors including patient characteristics, PD-L1 expression levels, and logistical considerations for administration. This guide provides a foundational comparison to aid researchers and clinicians in the ongoing evaluation of immunotherapeutic strategies for NSCLC.
References
- 1. JNCCN 360 - Non–Small Cell Lung Cancer - Study Results Support Survival Benefit of Atezolizumab-Based Therapy in NSCLC [jnccn360.org]
- 2. First-line immunotherapy can improve survival for subset of lung cancer patients - ecancer [ecancer.org]
- 3. Lung Cancer at AACR 2018 | PCE [practicingclinicians.com]
A Comparative Guide to Fluorescent Probes for Mcl-1 Protein Detection: D77 (DNSH) vs. an Alternative Probe
For researchers, scientists, and drug development professionals, the sensitive and specific detection of myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein and a critical cancer target, is paramount. This guide provides a head-to-head comparison of the UMI-77-based fluorescent probe, D77 (also known as DNSH), against a notable alternative "turn-on" fluorescent probe, here designated as "Probe 2," for the detection of Mcl-1.
This comparison summarizes key performance indicators, details experimental methodologies for their use, and visualizes the underlying principles of their application. All quantitative data is presented for easy comparison, supported by experimental protocols to aid in reproducing and building upon these findings.
Performance Benchmarking
A direct comparison of the key photophysical and binding properties of this compound (DNSH) and Probe 2 is crucial for selecting the appropriate tool for a specific research application. The following table summarizes the available quantitative data for these two probes.
| Feature | This compound (DNSH) | Probe 2 |
| Excitation Wavelength (λex) | 330 nm | 297 nm |
| Emission Wavelength (λem) | 545 nm | 550 nm |
| Quantum Yield (Φ) | 0.66% | 10.7% |
| Binding Affinity (Ki) | Not Reported | 2.60 ± 0.35 μM |
Experimental Protocols
General Protocol for Mcl-1 Detection in Living Cells
This protocol outlines a general workflow for utilizing fluorescent probes like this compound (DNSH) and Probe 2 for imaging Mcl-1 in living cells.
Materials:
-
Fluorescent probe (this compound or Probe 2) stock solution (e.g., in DMSO)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., PBS or HBSS)
-
Cancer cell line known to express Mcl-1 (e.g., HeLa, PC-3)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for attachment.
-
Probe Incubation: On the day of imaging, remove the culture medium and wash the cells with pre-warmed imaging buffer. Add the fluorescent probe diluted in imaging buffer to the desired final concentration (e.g., 5 µM for Probe 2) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[1]
-
Washing (if necessary): For probes that are not "turn-on," a washing step with imaging buffer may be required to remove unbound probe and reduce background fluorescence. "Turn-on" probes like Probe 2 are designed to be non-fluorescent until they bind to their target, potentially eliminating the need for a wash step.[1]
-
Imaging: Image the cells using a confocal microscope. Use the appropriate excitation and emission wavelengths for the selected probe. For this compound (DNSH), excite at ~330 nm and collect emission at ~545 nm. For Probe 2, excite at ~297 nm and collect emission at ~550 nm.[1]
-
Data Analysis: Analyze the fluorescence intensity and localization within the cells to determine the presence and distribution of Mcl-1.
Protocol for Determining Fluorescence Quantum Yield
The quantum yield of a fluorescent probe is a measure of its brightness. It is the ratio of photons emitted to photons absorbed.
Materials:
-
Fluorometer with an integrating sphere
-
Cuvettes
-
Solvent used for the probe (e.g., PBS)
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Prepare Samples: Prepare a series of dilutions of the fluorescent probe and the reference standard in the appropriate solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of the probe and the reference standard solutions using a fluorometer.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Protocol for Assessing Photostability
Photostability is a critical parameter for fluorescent probes, especially for long-term imaging experiments.
Materials:
-
Confocal microscope with a stable light source
-
Fluorescent probe-labeled cells or solution
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample of cells stained with the fluorescent probe or a solution of the probe.
-
Continuous Excitation: Continuously illuminate a region of interest (ROI) with the excitation light source at a constant intensity.
-
Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals.
-
Data Analysis: Measure the fluorescence intensity within the ROI for each image in the time series. Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe. A slower decay rate signifies higher photostability.
Visualizing the Mechanism and Workflow
To better understand the principles behind the application of these fluorescent probes, the following diagrams illustrate the signaling pathway of Mcl-1 and a typical experimental workflow.
Caption: Mcl-1 signaling pathway in apoptosis.
References
Safety Operating Guide
Navigating the Disposal of "D77": A General Protocol for Laboratory Chemicals
The identifier "D77" does not correspond to a single, specific chemical substance. Instead, it appears as a product code or name for various chemical formulations with different hazardous properties. Due to this ambiguity, a universal disposal procedure for "this compound" cannot be provided. However, by examining the Safety Data Sheets (SDS) for products identified as "this compound," a set of best practices can be established for the safe handling and disposal of chemicals with similar hazard profiles.
Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact product they are using before handling or disposal. The following information synthesizes data from various sources to provide a general but essential framework for the safe disposal of laboratory chemicals labeled as "this compound," which are commonly characterized as irritants, skin sensitizers, and potentially harmful to the environment.
Summary of "this compound" Product Variations and Hazards
To illustrate the varied nature of products labeled "this compound," the following table summarizes the hazards identified from different suppliers. This underscores the critical need to refer to the product-specific SDS.
| Product Identifier/Supplier | Key Hazards |
| This compound - Delta Adhesives | Irritating to eyes and respiratory system, may cause skin sensitization, harmful to aquatic organisms with long-term effects.[1] |
| Fisher Scientific (Product) | Causes serious eye irritation.[2] |
| Fortrex (D7 Part 2) | Causes serious eye irritation. |
| Sigma-Aldrich (Product) | Not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). |
General Disposal Procedures for Irritating and Environmentally Hazardous Chemicals
The following step-by-step guide is based on the common hazards associated with various "this compound" products and represents standard laboratory practice for chemical waste disposal.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact and potential sensitization.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.[2]
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[1]
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: Thoroughly clean the contaminated area.[1]
3. Waste Collection and Storage: Proper segregation and storage of chemical waste are crucial for safety and regulatory compliance.
-
Container: Use a designated, leak-proof, and tightly closed container for the chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name and associated hazards.
-
Segregation: Do not mix incompatible wastes. Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[2]
4. Final Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Professional Disposal: Hazardous waste must be disposed of through a licensed environmental waste management company.
-
Environmental Protection: Do not dispose of chemical waste down the drain or in the regular trash, as it can be harmful to aquatic life.[1]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps to be followed for the safe disposal of laboratory chemical waste.
Caption: Logical workflow for safe laboratory chemical waste disposal.
References
Navigating the Ambiguity of "D77": A Guide to Safe Handling
The designation "D77" does not correspond to a unique, universally recognized chemical substance. Instead, it appears primarily as an imprint on tablets of Doxycycline Hyclate , a widely used tetracycline antibiotic. The term has also been associated with other specialized research chemicals, underscoring the critical importance of verifying a substance's identity through its Chemical Abstracts Service (CAS) number or a more descriptive chemical name before handling.
This guide provides comprehensive safety and logistical information for Doxycycline Hyclate, the most probable compound referenced by "this compound" in a pharmaceutical context. It also offers general protocols for handling potentially uncharacterized chemical compounds, emphasizing the paramount importance of cautious laboratory practice.
Personal Protective Equipment (PPE) for Doxycycline Hyclate
Proper PPE is the first line of defense against chemical exposure. For Doxycycline Hyclate, the following protective measures are recommended.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. | Protects against airborne particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. | Prevents skin contact and irritation. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for dusts. | Recommended when handling powders or creating dust. |
Operational Plan: Handling Doxycycline Hyclate
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form.
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
2. Handling Procedures:
-
Avoid generating dust.
-
Wear appropriate PPE at all times.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.[1]
Disposal Plan: Managing Doxycycline Hyclate Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste containing Doxycycline Hyclate.
-
Segregate from other waste streams.
2. Containment:
-
Collect waste in a designated, properly labeled, and sealed container.
3. Disposal Method:
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local regulations for pharmaceutical waste disposal. The Environmental Protection Agency (EPA) often regulates the disposal of such materials.[2]
-
For non-hazardous pharmaceutical waste, some programs may use designated blue containers.[2]
Experimental Protocol: General Guidance for Uncharacterized Compounds
When the identity of a substance like "this compound" is uncertain, it is imperative to treat it as a potentially hazardous compound. The following is a general experimental workflow for handling such materials.
Caption: Workflow for handling uncharacterized chemical compounds.
This workflow emphasizes a cautious and systematic approach, beginning with rigorous identification and risk assessment before any experimental work is undertaken. The post-experiment phase ensures that decontamination, waste disposal, and documentation are completed to maintain a safe laboratory environment. By following these guidelines, researchers can minimize risks and ensure the safe and responsible handling of all chemical substances, including those with ambiguous identifiers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
